molecular formula C18H18N8O5 B12373519 4-Aminopteroylaspartic acid

4-Aminopteroylaspartic acid

Katalognummer: B12373519
Molekulargewicht: 426.4 g/mol
InChI-Schlüssel: ODLOSKQDGGOAJH-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Aminopteroylaspartic acid is a chemical compound belonging to the class of folic acid antagonists. Historically, it was among the first antifolate compounds administered in clinical trials for cancer research, paving the way for modern chemotherapy . As an analogue of folic acid, its primary research value lies in its capacity to interfere with folate metabolism. Folic acid is a crucial growth factor for cells, and its structurally similar antagonists can compete for enzymatic binding sites, potentially disrupting the synthesis of nucleic acids and leading to the inhibition of rapid cell proliferation . The specific biochemical and pharmacological activity of this aspartic acid-conjugated analogue has been the subject of scientific investigation . Researchers exploring the history and development of antimetabolite drugs, the mechanisms of early antifolates, or conducting biochemical studies on folate-dependent pathways may find this compound of interest. For specific data on purity, solubility, and storage conditions, please consult the product specifications sheet or contact our technical support team. This product is strictly for research use only and is not intended for any diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C18H18N8O5

Molekulargewicht

426.4 g/mol

IUPAC-Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid

InChI

InChI=1S/C18H18N8O5/c19-14-13-15(26-18(20)25-14)22-7-10(23-13)6-21-9-3-1-8(2-4-9)16(29)24-11(17(30)31)5-12(27)28/h1-4,7,11,21H,5-6H2,(H,24,29)(H,27,28)(H,30,31)(H4,19,20,22,25,26)/t11-/m0/s1

InChI-Schlüssel

ODLOSKQDGGOAJH-NSHDSACASA-N

Isomerische SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis Pathways for 4-Aminopteroylaspartic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for 4-Aminopteroylaspartic acid, a close analog of the potent dihydrofolate reductase (DHFR) inhibitor, aminopterin (B17811). The methodologies detailed herein are compiled and adapted from established synthetic routes for aminopterin and related pteridine-based compounds. This document offers detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflows to aid in the research and development of novel antifolate agents.

Introduction

This compound belongs to the class of antifolates, which are structural analogs of folic acid that competitively inhibit the enzyme dihydrofolate reductase. DHFR plays a crucial role in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell proliferation, making it a key target for cancer chemotherapy. While aminopterin (4-aminopteroylglutamic acid) is a well-known member of this class, the synthesis of its aspartic acid analog presents an opportunity to explore novel structure-activity relationships and potentially develop therapeutics with improved efficacy or toxicity profiles.

The synthetic strategy outlined in this guide follows a convergent approach, involving the independent synthesis of a pteridine (B1203161) moiety and an amino acid side chain, followed by their coupling and final deprotection.

Overall Synthetic Strategy

The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of the Pteridine Core: Preparation of the key intermediate, 6-bromomethyl-2,4-diaminopteridine hydrobromide.

  • Synthesis of the Side Chain: Preparation of diethyl p-aminobenzoyl-L-aspartate.

  • Coupling and Final Product Formation: Condensation of the pteridine core with the side chain, followed by saponification to yield the final product.

Synthesis_Overview cluster_pteridine Pteridine Core Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Coupling and Final Product A 2,4,5,6-Tetraaminopyrimidine (B94255) B 2,4-Diamino-6-hydroxymethylpteridine A->B Dihydroxyacetone C 6-Bromomethyl-2,4-diaminopteridine HBr B->C PPh3/CBr4 H Diethyl 4-aminopteroylaspartate C->H D L-Aspartic Acid E Diethyl L-aspartate D->E EtOH/H+ F Diethyl p-nitrobenzoyl-L-aspartate E->F p-Nitrobenzoyl chloride G Diethyl p-aminobenzoyl-L-aspartate F->G H2/Pd-C G->H I This compound H->I Saponification

Caption: Overall convergent synthesis strategy for this compound.

Experimental Protocols and Data

Stage 1: Synthesis of the Pteridine Core

3.1.1. Step 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

This step involves the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.

Pteridine_Formation 2,4,5,6-Tetraaminopyrimidine 2,4,5,6-Tetraaminopyrimidine 2,4-Diamino-6-hydroxymethylpteridine 2,4-Diamino-6-hydroxymethylpteridine 2,4,5,6-Tetraaminopyrimidine->2,4-Diamino-6-hydroxymethylpteridine + Dihydroxyacetone (pH 3-5)

Caption: Condensation reaction to form the pteridine core.

Experimental Protocol:

  • A solution of 2,4,5,6-tetraaminopyrimidine sulfate (B86663) (10.0 g, 42.0 mmol) in water (150 mL) is prepared.

  • Dihydroxyacetone dimer (7.56 g, 42.0 mmol) is added to the solution.

  • The pH of the mixture is adjusted to 3-5 with 1 M NaOH.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting yellow precipitate is collected by filtration, washed with water and ethanol (B145695), and dried under vacuum.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
2,4,5,6-Tetraaminopyrimidine sulfate238.2310.042.0
Dihydroxyacetone dimer180.167.5642.0
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
2,4-Diamino-6-hydroxymethylpteridine192.17~7.5~93

3.1.2. Step 2: Synthesis of 6-Bromomethyl-2,4-diaminopteridine Hydrobromide

The hydroxymethylpteridine is converted to the more reactive bromomethyl derivative.

Experimental Protocol:

  • To a suspension of 2,4-diamino-6-hydroxymethylpteridine (5.0 g, 26.0 mmol) in anhydrous dimethylacetamide (50 mL), triphenylphosphine (B44618) (8.18 g, 31.2 mmol) is added.

  • The mixture is cooled to 0°C, and carbon tetrabromide (10.35 g, 31.2 mmol) is added portion-wise.

  • The reaction is stirred at room temperature for 4 hours.

  • The precipitate is collected by filtration, washed with diethyl ether, and dried to yield the hydrobromide salt.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
2,4-Diamino-6-hydroxymethylpteridine192.175.026.0
Triphenylphosphine262.298.1831.2
Carbon tetrabromide331.6310.3531.2
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
6-Bromomethyl-2,4-diaminopteridine HBr335.99~7.8~90
Stage 2: Synthesis of the Side Chain

3.2.1. Step 1: Synthesis of Diethyl L-aspartate

Esterification of L-aspartic acid is performed to protect the carboxylic acid groups.

Experimental Protocol:

  • L-Aspartic acid (13.3 g, 100 mmol) is suspended in absolute ethanol (200 mL).

  • The suspension is cooled to 0°C, and thionyl chloride (11.0 mL, 150 mmol) is added dropwise.

  • The mixture is refluxed for 4 hours, then cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
L-Aspartic acid133.1013.3100
Thionyl chloride118.9717.8150
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
Diethyl L-aspartate189.21~17.0~90

3.2.2. Step 2: Synthesis of Diethyl p-nitrobenzoyl-L-aspartate

The amino group of diethyl L-aspartate is acylated with p-nitrobenzoyl chloride.

Experimental Protocol:

  • Diethyl L-aspartate (9.46 g, 50 mmol) is dissolved in dichloromethane (B109758) (100 mL) and cooled to 0°C.

  • Triethylamine (7.0 mL, 50 mmol) is added, followed by the dropwise addition of a solution of p-nitrobenzoyl chloride (9.28 g, 50 mmol) in dichloromethane (50 mL).

  • The reaction is stirred at room temperature for 12 hours.

  • The mixture is washed with water, 1 M HCl, and brine. The organic layer is dried and concentrated.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
Diethyl L-aspartate189.219.4650
p-Nitrobenzoyl chloride185.569.2850
Triethylamine101.195.0650
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
Diethyl p-nitrobenzoyl-L-aspartate338.31~15.9~94

3.2.3. Step 3: Synthesis of Diethyl p-aminobenzoyl-L-aspartate

The nitro group is reduced to an amine by catalytic hydrogenation.

Side_Chain_Reduction Diethyl p-nitrobenzoyl-L-aspartate Diethyl p-nitrobenzoyl-L-aspartate Diethyl p-aminobenzoyl-L-aspartate Diethyl p-aminobenzoyl-L-aspartate Diethyl p-nitrobenzoyl-L-aspartate->Diethyl p-aminobenzoyl-L-aspartate H2, Pd/C (Ethanol)

Caption: Catalytic hydrogenation of the nitro group.

Experimental Protocol:

  • Diethyl p-nitrobenzoyl-L-aspartate (10.15 g, 30 mmol) is dissolved in ethanol (150 mL).

  • 10% Palladium on carbon (1.0 g) is added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
Diethyl p-nitrobenzoyl-L-aspartate338.3110.1530
10% Pd/CN/A1.0N/A
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
Diethyl p-aminobenzoyl-L-aspartate308.33~8.8~95
Stage 3: Coupling and Final Product Formation

3.3.1. Step 1: Synthesis of Diethyl 4-aminopteroylaspartate

This is the key coupling step between the pteridine core and the amino acid side chain.

Experimental Protocol:

  • Diethyl p-aminobenzoyl-L-aspartate (6.17 g, 20 mmol) and 6-bromomethyl-2,4-diaminopteridine hydrobromide (6.72 g, 20 mmol) are suspended in dimethylformamide (100 mL).

  • N,N-Diisopropylethylamine (7.0 mL, 40 mmol) is added, and the mixture is stirred at 50°C for 12 hours.

  • The reaction mixture is cooled and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
Diethyl p-aminobenzoyl-L-aspartate308.336.1720
6-Bromomethyl-2,4-diaminopteridine HBr335.996.7220
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
Diethyl 4-aminopteroylaspartate482.47~7.7~80

3.3.2. Step 2: Synthesis of this compound

The final step is the saponification of the diethyl ester to the free carboxylic acid.

Experimental Protocol:

  • Diethyl 4-aminopteroylaspartate (4.82 g, 10 mmol) is suspended in a mixture of ethanol (50 mL) and 1 M sodium hydroxide (B78521) (30 mL, 30 mmol).

  • The mixture is stirred at room temperature for 4 hours, during which the suspension dissolves.

  • The solution is filtered, and the pH is adjusted to 3-4 with 1 M hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
Diethyl 4-aminopteroylaspartate482.474.8210
Sodium hydroxide40.001.2030
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
This compound426.39~3.6~85

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through a convergent strategy. The protocols provided in this guide are based on well-established methodologies for the synthesis of related antifolates and offer a solid foundation for the production of this novel compound. Researchers and drug development professionals can utilize this information to further explore the potential of this compound as a therapeutic agent. Further optimization of reaction conditions and purification procedures may be necessary to achieve higher yields and purity on a larger scale.

The Dawn of Antifolate Chemotherapy: A Technical Guide to the Discovery and Research of 4-Aminopteroyl-Aspartic Acid and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of folic acid antagonists in the mid-20th century marked a pivotal moment in the history of medicine, heralding the era of modern chemotherapy. This technical guide delves into the discovery and historical research of 4-aminopteroyl-aspartic acid, an early and significant analog in the antifolate family. While its close relative, aminopterin (B17811) (4-aminopteroyl-glutamic acid), and its successor, methotrexate, rose to clinical prominence, the story of the aspartic acid derivative provides crucial insights into the structure-activity relationships that guided the development of this critical class of drugs. This document will explore the historical context of its discovery, its mechanism of action through the inhibition of dihydrofolate reductase (DHFR), comparative biochemical data, and detailed experimental protocols for its synthesis and biological evaluation.

Introduction: The Quest for Folic Acid Antagonists

The journey into antifolate research began with the identification of folic acid (pteroyl-L-glutamic acid) as an essential vitamin for cell growth and proliferation. This led to the logical hypothesis that blocking the action of folic acid could impede the rapid division of cancer cells. In the late 1940s, this hypothesis was famously tested by Dr. Sidney Farber, who administered a synthetic folic acid antagonist, 4-aminopteroyl-glutamic acid (aminopterin), to children with acute leukemia. The results were groundbreaking, with Farber and his colleagues observing temporary remissions in these patients, a feat previously unheard of. This success ignited a fervent search for more effective and less toxic antifolates.

The Discovery of 4-Aminopteroyl-Aspartic Acid

In the wake of aminopterin's initial success, a team of researchers at Lederle Laboratories, including B. L. Hutchings, J. H. Mowat, and Y. Subbarow, synthesized and investigated a series of folic acid analogs. Among these was 4-aminopteroyl-aspartic acid, also known as pteroylaspartic acid. A 1947 publication in the Journal of Biological Chemistry titled "Pteroylaspartic acid, an antagonist for pteroylglutamic acid" detailed its discovery. This compound was one of the first examples of modifying the glutamate (B1630785) portion of the folic acid molecule to explore different biological activities. The core idea was to investigate how altering the amino acid side chain would affect the compound's ability to antagonize folic acid.

Comparative Biochemistry and Mechanism of Action

The primary mechanism of action for classical antifolates like 4-aminopteroyl-aspartic acid is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By potently binding to DHFR, these antagonists deplete the cellular pool of THF, leading to the inhibition of DNA synthesis and cell death.

The structural similarities and key differences between folic acid and its antagonists are crucial for their biological activity. The substitution of the 4-hydroxyl group on the pteridine (B1203161) ring with an amino group in aminopterin and its analogs results in a much higher binding affinity for DHFR.

Table 1: Structural Comparison of Folic Acid and its Analogs

CompoundR1 (at position 4)R2 (at position 10)Amino Acid Moiety
Folic Acid-OH-HL-Glutamic Acid
Aminopterin-NH2-HL-Glutamic Acid
Methotrexate-NH2-CH3L-Glutamic Acid
4-Aminopteroyl-Aspartic Acid -NH2-HL-Aspartic Acid

While specific quantitative data for the DHFR inhibition by 4-aminopteroyl-aspartic acid is not extensively documented in modern literature, the inhibitory constants for the closely related and clinically significant antifolates are well-established.

Table 2: Comparative Inhibitory Activity against Dihydrofolate Reductase (DHFR)

CompoundTargetKi (Inhibition Constant)IC50 (Half-maximal Inhibitory Concentration)
AminopterinDHFR~3.7 pM[1]Varies by cell line (nM range)
MethotrexateDHFR~5 pMVaries by cell line (nM range)
4-Aminopteroyl-Aspartic Acid DHFRData not readily availableData not readily available

The subtle difference in the side chain, a single methylene (B1212753) group shorter in aspartic acid compared to glutamic acid, would likely influence the binding affinity to DHFR and transport into the cell, potentially explaining why it was not pursued to the same extent as aminopterin and methotrexate.

The Folate Metabolic Pathway and its Inhibition

The folate pathway is a central hub for one-carbon metabolism, essential for the de novo synthesis of nucleotides. Inhibition of DHFR by 4-aminopteroyl-aspartic acid and other antifolates creates a bottleneck in this pathway, with significant downstream consequences.

Folate_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Folate_in Folate (from diet) Folate Folate Folate_in->Folate Transport DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR 5_10_MTHF 5,10-Methylene-THF THF->5_10_MTHF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis THF->DHFR 5_10_MTHF->THF TS Thymidylate Synthase (TS) 5_10_MTHF->TS dUMP dUMP dTMP dTMP dUMP->dTMP dUMP->TS DNA_RNA_Protein_Synthesis DNA, RNA, and Protein Synthesis dTMP->DNA_RNA_Protein_Synthesis dTMP->TS Purine_Synthesis->DNA_RNA_Protein_Synthesis Antifolate 4-Aminopteroyl-Aspartic Acid (and other antifolates) Antifolate->DHFR Inhibition Synthesis_Workflow cluster_Reactants Starting Materials cluster_Intermediates Intermediate Synthesis cluster_Final_Product Final Product Reactant1 2,4,5,6-Tetraaminopyrimidine Intermediate1 6-Bromomethyl-2,4-diaminopteridine Reactant1->Intermediate1 Reactant2 Dibromopropionaldehyde Reactant2->Intermediate1 Reactant3 p-Nitrobenzoyl Chloride Intermediate2 p-Nitrobenzoyl-L-aspartic acid Reactant3->Intermediate2 Reactant4 L-Aspartic Acid Reactant4->Intermediate2 Final_Product 4-Aminopteroyl-Aspartic Acid Intermediate1->Final_Product Condensation Intermediate3 p-Aminobenzoyl-L-aspartic acid Intermediate2->Intermediate3 Reduction Intermediate3->Final_Product DHFR_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (DHFR, NADPH, DHF, Inhibitor) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Buffer, NADPH, Inhibitor) Prepare_Reagents->Setup_Plate Add_Enzyme Add DHFR Enzyme Setup_Plate->Add_Enzyme Pre_Incubate Pre-incubate (10 min) Add_Enzyme->Pre_Incubate Add_Substrate Add DHF Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Measure_Absorbance Kinetic Measurement at 340 nm Add_Substrate->Measure_Absorbance Analyze_Data Calculate Initial Velocities and % Inhibition Measure_Absorbance->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50 End End Determine_IC50->End

References

The Impact of 4-Aminopteroylglutamic Acid (Aminopterin) on Core Biochemical Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biochemical pathways significantly affected by 4-aminopteroylglutamic acid, commonly known as Aminopterin. As a potent folic acid antagonist, Aminopterin's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a pivotal enzyme in folate metabolism. This inhibition leads to a cascade of downstream effects, profoundly impacting nucleotide biosynthesis, amino acid metabolism, and, consequently, DNA, RNA, and protein synthesis. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the affected pathways to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Aminopterin (4-aminopteroylglutamic acid) is a synthetic derivative of pterin (B48896) and a classical antifolate agent.[1] Historically used in chemotherapy and for inducing medical abortions, its potent biological activity stems from its structural similarity to folic acid, allowing it to act as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] Understanding the intricate details of how Aminopterin disrupts cellular metabolism is crucial for leveraging its therapeutic potential and mitigating its toxicity. This guide will focus on the core biochemical pathways impacted by Aminopterin, with a particular emphasis on the folate-mediated one-carbon metabolism.

Primary Biochemical Pathway Affected: Folate Metabolism

The central mechanism of Aminopterin's action is the potent and competitive inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives, collectively known as folates, are essential cofactors that donate one-carbon units in a variety of biosynthetic reactions.

The inhibition of DHFR by Aminopterin leads to a depletion of the intracellular pool of THF.[1] This has significant downstream consequences for two major biosynthetic pathways:

  • De Novo Purine (B94841) Synthesis: THF derivatives are required for two key steps in the purine biosynthesis pathway, which is essential for the formation of adenine (B156593) and guanine, the building blocks of DNA and RNA.

  • Thymidylate Synthesis: A specific THF derivative, N5,N10-methylenetetrahydrofolate, is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. dTMP is a crucial precursor for DNA synthesis.

The depletion of purines and thymidylate ultimately leads to the inhibition of DNA and RNA synthesis, thereby arresting cell proliferation.[1]

Folate_Metabolism_Inhibition Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF_Derivatives THF Derivatives (e.g., N5,N10-methylene-THF) THF->THF_Derivatives One-carbon transfer DHFR->DHF DHFR->THF Aminopterin Aminopterin Aminopterin->DHFR Competitive Inhibition One_Carbon_Donors One-Carbon Donors (e.g., Serine) One_Carbon_Donors->THF Purine_Synthesis Purine Synthesis (Adenine, Guanine) THF_Derivatives->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis (Thymine) THF_Derivatives->Thymidylate_Synthesis DNA_RNA_Protein_Synthesis DNA, RNA, and Protein Synthesis Purine_Synthesis->DNA_RNA_Protein_Synthesis Thymidylate_Synthesis->DNA_RNA_Protein_Synthesis

Figure 1. Inhibition of Folate Metabolism by Aminopterin.

Quantitative Data on DHFR Inhibition

Aminopterin is an exceptionally potent inhibitor of DHFR. The following table summarizes key quantitative metrics of its inhibitory activity.

ParameterValueOrganism/Cell LineReference
Ki (Inhibition Constant) 3.7 pMNot specified[3]
IC50 (Half-maximal inhibitory concentration) 0.072 µML1210 mouse leukemia[2]

Experimental Protocols

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a standard spectrophotometric method to determine the inhibitory activity of a compound against purified DHFR.

Principle:

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity.

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • Aminopterin (or test compound) solution

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHFR, NADPH, DHF, and Aminopterin in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH solution (final concentration typically 100-200 µM)

    • Aminopterin or test compound at various concentrations (include a vehicle control)

    • DHFR enzyme solution (final concentration to be determined empirically for linear reaction kinetics)

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the DHF solution to each well (final concentration typically 50-100 µM).

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a duration of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

DHFR_Assay_Workflow start Start reagent_prep Prepare Reagents (DHFR, NADPH, DHF, Aminopterin) start->reagent_prep plate_setup Set up 96-well plate with Buffer, NADPH, Aminopterin, DHFR reagent_prep->plate_setup pre_incubation Pre-incubate at constant temperature plate_setup->pre_incubation reaction_initiation Initiate reaction with DHF pre_incubation->reaction_initiation kinetic_measurement Measure Absorbance at 340 nm (Kinetic Mode) reaction_initiation->kinetic_measurement data_analysis Calculate Reaction Rates and Determine IC50 kinetic_measurement->data_analysis end End data_analysis->end

Figure 2. Workflow for In Vitro DHFR Inhibition Assay.

Potential Off-Target Effects and Other Affected Pathways

While the primary and most potent effect of Aminopterin is the inhibition of DHFR, it is important to consider potential off-target effects, especially at higher concentrations. The polyglutamated forms of classical antifolates like methotrexate, which is structurally very similar to Aminopterin, have been shown to inhibit other enzymes in the folate pathway.[2] It is plausible that Aminopterin polyglutamates could also inhibit:

  • Thymidylate Synthase (TS): This enzyme is crucial for the synthesis of dTMP.

  • 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC): This is an enzyme involved in the de novo purine synthesis pathway.

Inhibition of these enzymes, in addition to DHFR, would further potentiate the disruption of nucleotide biosynthesis.

Off_Target_Effects Aminopterin Aminopterin Polyglutamation Polyglutamation Aminopterin->Polyglutamation DHFR DHFR Aminopterin->DHFR Primary Target (High Affinity) Aminopterin_Polyglutamates Aminopterin Polyglutamates Polyglutamation->Aminopterin_Polyglutamates Aminopterin_Polyglutamates->DHFR Inhibition TS Thymidylate Synthase (TS) Aminopterin_Polyglutamates->TS Potential Inhibition ATIC AICAR Transformylase (ATIC) Aminopterin_Polyglutamates->ATIC Potential Inhibition Folate_Metabolism Folate Metabolism DHFR->Folate_Metabolism TS->Folate_Metabolism ATIC->Folate_Metabolism

Figure 3. Potential Primary and Off-Target Effects of Aminopterin.

Conclusion

4-Aminopteroylglutamic acid (Aminopterin) is a powerful inhibitor of dihydrofolate reductase, a key enzyme in the folate metabolic pathway. Its primary mechanism of action, the depletion of tetrahydrofolate, leads to the cessation of purine and thymidylate synthesis, thereby halting DNA, RNA, and protein production. While DHFR is its main target, the potential for its polyglutamated metabolites to inhibit other enzymes in the folate pathway should be considered in comprehensive studies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working with Aminopterin and other antifolate compounds. A thorough understanding of these biochemical interactions is paramount for the continued exploration of their therapeutic applications.

References

4-Aminopteroylaspartic Acid as a Dihydrofolate Reductase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Aminopteroylaspartic acid, a potent inhibitor of dihydrofolate reductase (DHFR). As a structural analog of folic acid, it competitively binds to DHFR, disrupting the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotides and certain amino acids. This disruption ultimately inhibits DNA, RNA, and protein synthesis, making DHFR inhibitors like this compound valuable tools in cancer chemotherapy and as immunosuppressive agents. This document details the mechanism of action, available quantitative data on related compounds, detailed experimental protocols for its synthesis and enzymatic evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1] THF and its derivatives are vital for cellular proliferation, acting as one-carbon donors in the synthesis of purines, thymidylate, and several amino acids.[1] Consequently, the inhibition of DHFR is a well-established therapeutic strategy for cancer and other proliferative diseases.[2]

This compound belongs to the class of antifolates, which are structural analogs of folic acid.[3] Its parent compound, aminopterin (B17811) (4-aminopteroyl-L-glutamic acid), was one of the first rationally designed anticancer drugs.[3] By substituting the glutamate (B1630785) moiety with aspartic acid, this compound is designed to interact with the active site of DHFR, preventing the binding of the natural substrate, DHF.[2][3] This competitive inhibition leads to the depletion of the intracellular THF pool, resulting in the cessation of DNA synthesis and cell death.[3]

This guide will explore the biochemical properties of this compound as a DHFR inhibitor, providing researchers with the necessary information for its study and potential development.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of dihydrofolate reductase.[2][3] The molecule's structure, closely mimicking that of dihydrofolate, allows it to bind with high affinity to the active site of the DHFR enzyme.[3] This binding event physically obstructs the entry of the endogenous substrate, DHF, thereby preventing its reduction to THF.[1]

The inhibition of DHFR initiates a cascade of downstream effects. The depletion of THF pools directly impacts the de novo synthesis of purines and thymidylate, essential components of DNA and RNA.[1] Without these building blocks, cells, particularly rapidly dividing cancer cells, are unable to replicate their genetic material and undergo cell division, ultimately leading to apoptosis.[1]

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DHFR_Pathway cluster_synthesis Nucleotide Synthesis cluster_replication Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Product DHFR->NADP Inhibitor This compound Inhibitor->DHFR Competitive Inhibition DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: Folate metabolism and the inhibitory action of this compound on DHFR.

Quantitative Data

Compound NameTarget EnzymeInhibitory Constant (Ki)IC50Organism/Cell Line
AminopterinDihydrofolate Reductase (DHFR)3.7 pM--
4-amino-4-deoxy-N10-formylpteroate-Ornithine (APA-Orn)Dihydrofolate Reductase (DHFR)-0.072 µML1210 Mouse Leukemia
4-amino-4-deoxy-N10-formylpteroate-Ornithine (APA-Orn)Folylpolyglutamate Synthetase (FPGS)0.15 µM-Mouse Liver

Data for aminopterin is widely cited. Data for APA-Orn is from a specific study on methotrexate (B535133) analogues.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of 4-amino-4-deoxypteroic acid with the protected form of L-aspartic acid, followed by deprotection. A common strategy involves the activation of the carboxylic acid of the pteroic acid moiety to facilitate amide bond formation.

Materials:

  • 4-amino-4-deoxypteroic acid

  • L-Aspartic acid di-tert-butyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, HPLC)

Protocol:

  • Activation of 4-amino-4-deoxypteroic acid:

    • Dissolve 4-amino-4-deoxypteroic acid in anhydrous DMF.

    • Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of the pteroic acid. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Coupling Reaction:

    • In a separate flask, dissolve L-Aspartic acid di-tert-butyl ester hydrochloride in anhydrous DMF.

    • Add 2.2 equivalents of a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the amine.

    • Filter the activated pteroic acid solution to remove the DCU precipitate and add the filtrate to the aspartic acid ester solution.

    • Stir the reaction mixture at room temperature overnight.

  • Deprotection:

    • Remove the DMF under reduced pressure.

    • Dissolve the resulting crude product in a solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v).

    • Stir the mixture at room temperature for 2-4 hours to cleave the tert-butyl ester protecting groups.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Further purify the product using column chromatography or preparative HPLC to obtain pure this compound.

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Synthesis_Workflow Pteroic_Acid 4-amino-4-deoxypteroic acid Activation Activation (DCC, NHS in DMF) Pteroic_Acid->Activation Aspartic_Ester L-Aspartic acid di-tert-butyl ester Coupling Coupling Reaction (in DMF with base) Aspartic_Ester->Coupling Activation->Coupling Protected_Product Protected this compound Coupling->Protected_Product Deprotection Deprotection (TFA in DCM) Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product Purification Purification (Chromatography/HPLC) Final_Product->Purification

Caption: General workflow for the synthesis of this compound.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of this compound on purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.

Materials and Reagents:

  • Purified recombinant human DHFR enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM DTT

  • Dihydrofolate (DHF) stock solution (e.g., 10 mM in DMSO, stored at -80°C)

  • NADPH stock solution (e.g., 10 mM in assay buffer, freshly prepared)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of DHFR enzyme in cold assay buffer to the desired concentration (e.g., 10 nM).

    • Prepare a working solution of NADPH in assay buffer (e.g., 200 µM).

    • Prepare a working solution of DHF in assay buffer (e.g., 200 µM).

    • Prepare serial dilutions of this compound in assay buffer to cover a range of concentrations for IC50 determination.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a fixed volume of the DHFR enzyme solution to each well. Then add the various dilutions of this compound.

    • Positive Control (No Inhibition): Add DHFR enzyme solution and an equivalent volume of assay buffer with DMSO (vehicle control).

    • Negative Control (No Enzyme): Add assay buffer and DHF/NADPH solutions.

    • Add the NADPH working solution to all wells except the blank.

    • Bring the total volume in each well to a fixed amount with assay buffer.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF working solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

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DHFR_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (DHFR, NADPH, DHF, Inhibitor) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Enzyme, Inhibitor, Controls) Prepare_Reagents->Setup_Plate Pre_Incubate Pre-incubate at RT (10-15 min) Setup_Plate->Pre_Incubate Initiate_Reaction Initiate Reaction with DHF Pre_Incubate->Initiate_Reaction Measure_Absorbance Kinetic Measurement at 340 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Initial Velocities and % Inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for the in vitro DHFR inhibition assay.

Conclusion

This compound represents a potent, rationally designed inhibitor of dihydrofolate reductase. While specific quantitative data for this compound remains to be fully characterized in publicly accessible literature, the information available for its parent compound, aminopterin, and close structural analogs strongly suggests a high inhibitory potential. The experimental protocols provided in this guide offer a framework for the synthesis and enzymatic evaluation of this compound, enabling further investigation into its biochemical and pharmacological properties. The continued exploration of such targeted inhibitors is crucial for the development of next-generation therapeutics for cancer and other proliferative diseases.

References

Unraveling the Pharmacodynamics of 4-Aminopteroylaspartic Acid: A Technical Overview for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of dedicated preclinical research on 4-Aminopteroylaspartic acid presents a significant challenge in fully elucidating its pharmacodynamic profile. While this folic acid analog is recognized for its interaction with key metabolic enzymes, a comprehensive public-domain dataset of its activity in preclinical models remains elusive. This guide synthesizes the available information and provides context through its closely related analog, aminopterin (B17811), to support researchers and drug development professionals in this area.

Understanding this compound: Known Interactions and Mechanism

This compound is an analog of folic acid and is structurally similar to the well-known chemotherapeutic agent, aminopterin (4-aminopteroyl-glutamic acid). The primary mechanism of action for this class of compounds is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

Folate_Antagonism_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines_Pyrimidines Purine & Pyrimidine Synthesis THF->Purines_Pyrimidines DNA_RNA DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_RNA->Cell_Cycle_Arrest DHFR->THF Product Compound This compound Compound->DHFR Competitive Inhibition

Figure 1. General mechanism of action for folate antagonists.

A significant portion of the recent literature mentioning this compound does so in the context of its use as a substrate for carboxypeptidase G enzymes (e.g., CPG1, CPG2 or Glucarpidase). These enzymes are employed in a clinical setting to hydrolyze and inactivate folate analogs like methotrexate, thereby providing a rescue mechanism from toxicity. The fact that this compound acts as a competitive substrate for these enzymes further solidifies its classification as a folate analog.

Carboxypeptidase_Action cluster_0 Experimental Workflow Folate_Analog Folate Analog (e.g., Methotrexate, This compound) Carboxypeptidase Carboxypeptidase G Folate_Analog->Carboxypeptidase Substrate DHFR_Inhibition DHFR Inhibition Folate_Analog->DHFR_Inhibition Inactive_Metabolites Inactive Metabolites Carboxypeptidase->Inactive_Metabolites Cleavage Toxicity_Rescue Toxicity Rescue Inactive_Metabolites->Toxicity_Rescue

Figure 2. Role of carboxypeptidase G in cleaving folate analogs.

Experimental Protocols: A Methodological Gap

Detailed experimental protocols for the preclinical evaluation of this compound are not available in the public domain. To guide researchers, this section outlines a generalizable methodology for assessing the pharmacodynamics of a novel folate antagonist, based on standard preclinical assays.

In Vitro DHFR Enzyme Inhibition Assay
  • Objective: To determine the direct inhibitory activity of the compound on purified DHFR enzyme.

  • Methodology:

    • Enzyme Source: Recombinant human DHFR.

    • Substrate: Dihydrofolic acid.

    • Cofactor: NADPH.

    • Assay Principle: The rate of NADPH oxidation to NADP+ is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

    • Procedure: The enzyme is incubated with varying concentrations of the test compound (this compound) before the addition of the substrate and cofactor to initiate the reaction.

    • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.

Cell-Based Proliferation Assays
  • Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines.

  • Methodology:

    • Cell Lines: A panel of relevant cancer cell lines (e.g., leukemia, breast cancer) should be used.

    • Assay Principle: Various assays can be employed, such as MTT, SRB, or CellTiter-Glo, which measure cell viability or proliferation.

    • Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) or is lethal to 50% of the cells (LC50) is determined by plotting cell viability against drug concentration.

Comparative Pharmacodynamics: The Case of Aminopterin

To provide a quantitative benchmark, the pharmacodynamic parameters of the closely related glutamic acid analog, aminopterin, are presented below. It is crucial to note that these values are for aminopterin and may not be directly extrapolated to this compound.

ParameterValueModel SystemReference
Ki (DHFR) 3.7 pMPurified Dihydrofolate Reductase[1][2]
IC50 4.4 nMCCRF-CEM (human leukemia cell line)[1]
Median IC50 17 nMPanel of 6 pediatric leukemia/lymphoma cell lines[3]

Aminopterin is a potent inhibitor of DHFR with picomolar affinity and demonstrates low nanomolar efficacy in inhibiting the proliferation of leukemia cell lines in vitro.[1][2][3] These findings underscore the potential potency of this class of molecules.

Conclusion and Future Directions

The existing body of research on this compound is insufficient to fully characterize its preclinical pharmacodynamics. While its role as a folate antagonist is suggested by early studies and its interaction with detoxifying enzymes, there is a clear need for rigorous preclinical evaluation. Future research should focus on determining its inhibitory potency against DHFR, assessing its anti-proliferative activity across a range of cancer models, and conducting in vivo studies to understand its efficacy and pharmacokinetic profile. Such studies will be instrumental in determining if this compound holds any therapeutic potential, either as a standalone agent or in comparison to established folate antagonists.

References

The Role of 4-Aminopteroylaspartic Acid in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of 4-aminopteroylaspartic acid, commonly known as aminopterin (B17811), in one-carbon metabolism pathways. As a potent antifolate agent, aminopterin's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate cycle. This inhibition disrupts the synthesis of tetrahydrofolate (THF), a vital cofactor for numerous biosynthetic processes, including the de novo synthesis of purines and thymidylate, which are essential for DNA, RNA, and protein synthesis. This guide details the mechanism of action, presents quantitative data on enzyme inhibition, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows.

Introduction to One-Carbon Metabolism and the Folate Cycle

One-carbon metabolism is a complex network of interconnected biochemical reactions that mediate the transfer of one-carbon units, such as methyl, methylene, and formyl groups.[1][2] These reactions are fundamental for a variety of cellular processes, including the biosynthesis of nucleotides (purines and thymidylate), the metabolism of amino acids (serine, glycine (B1666218), and methionine), and the regulation of epigenetic modifications through DNA and histone methylation.[3][4]

Central to one-carbon metabolism is the folate cycle, which utilizes various forms of the vitamin folate (vitamin B9) as cofactors. Dihydrofolate reductase (DHFR) is a key enzyme in this cycle, responsible for the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][5] THF is the active form of the cofactor that carries and transfers one-carbon units.

Mechanism of Action of this compound (Aminopterin)

This compound, or aminopterin, is a synthetic derivative of folic acid and a potent competitive inhibitor of dihydrofolate reductase (DHFR).[6][7] Its structure closely mimics that of the natural substrate, dihydrofolate, allowing it to bind with high affinity to the active site of the DHFR enzyme.[8][9] This binding event prevents the reduction of DHF to THF, leading to a depletion of the cellular THF pool.[6][10]

The consequences of THF depletion are profound and multifaceted:

  • Inhibition of Purine (B94841) Synthesis: THF derivatives, specifically 10-formyl-THF, are essential for two steps in the de novo purine biosynthesis pathway.

  • Inhibition of Thymidylate Synthesis: 5,10-methylene-THF is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. This is a rate-limiting step in DNA synthesis.

  • Disruption of Amino Acid Metabolism: THF is involved in the interconversion of serine and glycine and the regeneration of methionine from homocysteine.

By disrupting these fundamental cellular processes, aminopterin effectively halts cell proliferation and induces apoptosis, making it a powerful agent in chemotherapy and for inducing immunosuppression.[6]

Quantitative Data on DHFR Inhibition

CompoundEnzyme SourceIC50 / KiReference
AminopterinEscherichia coliSlow, tight-binding inhibitor[8]
AminopterinChicken LiverSlow, tight-binding inhibitor[8]
Methotrexate (B535133)Bovine Liver4 nM (IC50)[5]

Note: Aminopterin is described as a slow, tight-binding inhibitor, indicating a complex interaction with the enzyme that involves an initial binding event followed by a conformational change, leading to a more stable enzyme-inhibitor complex.[8]

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway and the Role of Aminopterin

The following diagram illustrates the central role of DHFR in the one-carbon metabolism pathway and highlights the inhibitory action of this compound (aminopterin).

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT SHMT Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF dTMP dTMP Methylene_THF->dTMP Methyl_THF->THF Methionine Methionine Methyl_THF->Methionine Formyl_THF->THF Purines Purine Synthesis Formyl_THF->Purines dUMP dUMP dUMP->dTMP dTMP->DHF Homocysteine Homocysteine Homocysteine->Methionine DHFR Dihydrofolate Reductase (DHFR) Aminopterin This compound (Aminopterin) Aminopterin->DHFR Inhibition MTHFR MTHFR TS Thymidylate Synthase MS Methionine Synthase

Caption: Inhibition of DHFR by this compound disrupts the folate cycle.

Experimental Workflow for DHFR Inhibition Assay

The following diagram outlines a typical workflow for an in vitro biochemical assay to determine the inhibitory activity of a compound like this compound against purified DHFR enzyme.

DHFR_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - DHFR Enzyme - NADPH - DHF (Substrate) - Assay Buffer - Test Compound (e.g., Aminopterin) Start->Prepare_Reagents Assay_Setup Assay Plate Setup (96-well): - Negative Control (No Inhibitor) - Positive Control (e.g., Methotrexate) - Test Wells (Varying Inhibitor Concentrations) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation: Incubate Enzyme with Inhibitor Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction: Add DHF Substrate Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement: Monitor Decrease in Absorbance at 340 nm (NADPH Oxidation) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis: - Calculate Initial Velocities - Determine Percent Inhibition - Plot Dose-Response Curve Kinetic_Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for a DHFR enzymatic inhibition assay.

Detailed Experimental Protocols

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard biochemical assays for measuring DHFR activity and its inhibition.[11][12][13]

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF. The rate of this decrease is proportional to the DHFR activity. The inhibitory effect of a test compound is quantified by the reduction in the rate of NADPH oxidation in its presence.

Materials:

  • Purified recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolate (DHF)

  • This compound (or other test inhibitors)

  • Methotrexate (as a positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHFR enzyme in assay buffer.

    • Prepare stock solutions of NADPH and DHF in assay buffer. The DHF solution should be prepared fresh and protected from light.

    • Prepare a stock solution of the test inhibitor (e.g., this compound) and a positive control (methotrexate) in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Blank: Assay buffer

      • Negative Control (100% activity): Assay buffer, DHFR enzyme, and solvent vehicle (e.g., DMSO).

      • Positive Control: Assay buffer, DHFR enzyme, and a known concentration of methotrexate.

      • Test Wells: Assay buffer, DHFR enzyme, and varying concentrations of the test inhibitor.

    • Add NADPH to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the DHF substrate to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cell-Based Proliferation Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of DHFR inhibitors on cancer cell lines.[14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other test inhibitors)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound (aminopterin) is a potent and well-characterized inhibitor of dihydrofolate reductase, a pivotal enzyme in one-carbon metabolism. Its mechanism of action, involving the depletion of essential tetrahydrofolate cofactors, leads to the disruption of nucleotide and amino acid biosynthesis, ultimately inhibiting cell proliferation. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of DHFR inhibitors, which remain a critical class of therapeutic agents in oncology and immunology. The provided visualizations of the metabolic pathway and experimental workflows serve as valuable tools for researchers and drug development professionals in this field.

References

Methodological & Application

Application of 4-Aminopteroyl-Amino Acids in Leukemia Research Models: A Focus on Dihydrofolate Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Antifolates have been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of hematological malignancies like leukemia. These compounds function by interfering with folate metabolism, which is essential for the synthesis of nucleotides and amino acids, thereby inhibiting the proliferation of rapidly dividing cancer cells. Aminopterin (B17811) (4-aminopteroyl-L-glutamic acid), a potent folic acid antagonist, was one of the first drugs to induce remission in children with acute leukemia[1]. While Methotrexate (MTX), a derivative of aminopterin, has largely replaced it in clinical practice, the study of aminopterin and its analogues continues to provide valuable insights into antifolate pharmacology and mechanisms of resistance. This document focuses on the application of 4-aminopteroyl-amino acids, with a primary emphasis on the well-researched compound aminopterin, in leukemia research models. It also explores the potential significance of the amino acid moiety by discussing analogues.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action for aminopterin and its analogues is the competitive inhibition of dihydrofolate reductase (DHFR)[2][3][4]. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA[4].

By binding to DHFR with high affinity, 4-aminopteroyl-amino acids block the regeneration of THF, leading to a depletion of intracellular folate cofactors. This results in the inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating leukemia cells[4][5]. Aminopterin is a more potent inhibitor of DHFR than methotrexate[1].

Application in Leukemia Research Models

4-Aminopteroyl-amino acids, particularly aminopterin, are valuable tools in both in vitro and in vivo leukemia research models to:

  • Evaluate Antileukemic Efficacy: Assess the cytotoxic and cytostatic effects on various leukemia cell lines and patient-derived xenografts.

  • Investigate Mechanisms of Resistance: Study the development of resistance to antifolate therapy, which can occur through mechanisms such as impaired drug transport, decreased polyglutamylation, or mutations in the DHFR gene.

  • Explore Combination Therapies: Evaluate the synergistic or additive effects of combining 4-aminopteroyl-amino acids with other chemotherapeutic agents.

  • Structure-Activity Relationship Studies: Investigate how modifications to the pteroyl or amino acid moieties affect DHFR binding, cellular uptake, and overall antileukemic activity. While information on 4-aminopteroylaspartic acid is scarce, studies on other antifolates have shown that modifying the terminal amino acid can impact transport and enzyme inhibition, suggesting that the aspartic acid analogue may have distinct properties from the glutamic acid version[6].

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of aminopterin in leukemia research models.

Table 1: In Vitro Activity of Aminopterin Against Leukemia Cell Lines

Cell LineLeukemia TypeParameterValueReference
L1210Murine LeukemiaIC50Not specified[1]
CCRF-CEMAcute Lymphoblastic Leukemia (ALL)IC50Not specified[7]
NALM-6Acute Lymphoblastic Leukemia (ALL)IC50Not specified[7]
COG-LL-356Acute Lymphoblastic Leukemia (ALL)IC50Not specified[7]
Multiple ALL cell linesAcute Lymphoblastic Leukemia (ALL)IC50 rangeNanomolar[8]

Table 2: Comparative Preclinical Activity of Aminopterin (AMT) and Methotrexate (MTX)

Model SystemFindingReference
15 Leukemia/Lymphoma cell linesMinimum survival fraction was lower with AMT in 3 out of 15 cell lines.
4 ALL Xenograft modelsBoth AMT and MTX significantly extended event-free survival with equivalent activity in 3 out of 4 xenografts.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay of this compound in Leukemia Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or Aminopterin) on the proliferation of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., CCRF-CEM, K562, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (e.g., Aminopterin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest leukemia cells in the logarithmic growth phase.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium. Concentrations can range from picomolar to micromolar, depending on the expected potency.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used).

    • Incubate the plates for a specified period, typically 48-72 hours.

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Efficacy Study in a Leukemia Xenograft Model

Objective: To evaluate the anti-leukemic activity of a test compound in a murine xenograft model of human leukemia.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human leukemia cell line (e.g., MV4-11, SEM)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement (for subcutaneous models)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

  • Materials for blood collection and analysis (e.g., flow cytometry)

Procedure:

  • Xenograft Establishment:

    • Inject a defined number of leukemia cells (e.g., 1 x 10^6 cells) intravenously or subcutaneously into the immunodeficient mice.

    • Monitor the mice for signs of leukemia engraftment. For intravenous models, this can be done by monitoring peripheral blood for human CD45+ cells by flow cytometry or by bioluminescence imaging. For subcutaneous models, monitor for palpable tumors.

  • Treatment Initiation:

    • Once the leukemia is established (e.g., a certain percentage of human CD45+ cells in the blood or a specific tumor volume), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., daily intraperitoneal injections).

  • Monitoring and Endpoints:

    • Monitor the mice regularly for clinical signs of toxicity (e.g., weight loss, changes in behavior).

    • Measure tumor volume for subcutaneous models using calipers.

    • Monitor leukemia burden for intravenous models using flow cytometry of peripheral blood or bioluminescence imaging.

    • The primary endpoint is typically overall survival. Mice are euthanized when they meet predefined humane endpoints (e.g., significant weight loss, paralysis, moribund state).

  • Data Analysis:

    • Plot tumor growth curves for subcutaneous models.

    • Generate Kaplan-Meier survival curves and compare survival between treatment and control groups using a log-rank test.

    • Analyze changes in leukemia burden over time between the groups.

Visualizations

DHFR_Inhibition_Pathway cluster_consequences Consequences of DHFR Inhibition Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Dietary Intake THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Apoptosis Apoptosis DHFR->THF Aminopterin 4-Aminopteroyl-amino acid (e.g., Aminopterin) Aminopterin->DHFR Inhibition DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Leukemia Cell Proliferation DNA_Synthesis->Cell_Proliferation Cell_Proliferation->Apoptosis

Caption: DHFR inhibition by 4-aminopteroyl-amino acids.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Leukemia Cell Lines (e.g., CCRF-CEM, K562) Treatment Treat with 4-Aminopteroyl-amino acid Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT, XTT) Treatment->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Xenograft Establish Leukemia Xenograft Model (e.g., NOD/SCID mice) IC50->Xenograft Promising candidates for in vivo testing Animal_Treatment Treat with 4-Aminopteroyl-amino acid Xenograft->Animal_Treatment Monitoring Monitor Tumor Growth/Leukemia Burden & Survival Animal_Treatment->Monitoring Efficacy Evaluate Anti-leukemic Efficacy Monitoring->Efficacy

References

Application Notes and Protocols for Measuring the Enzyme Inhibition Kinetics of 4-Aminopteroylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for determining the enzyme inhibition kinetics of 4-Aminopteroylaspartic acid, a potential inhibitor of Dihydrofolate Reductase (DHFR).

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[1] THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cell proliferation.[1] Inhibition of DHFR disrupts these processes, leading to cell death, making it a well-established target for cancer chemotherapy.[1][2] this compound is an antifolate, and its inhibitory action on DHFR can be quantified by measuring its effect on the enzyme's kinetic parameters.

The kinetic characterization of enzyme inhibitors is a critical component of drug discovery and development.[3] Understanding how a compound like this compound interacts with its target enzyme provides insights into its mechanism of action, potency, and potential therapeutic value. This document outlines the principles and a detailed protocol for a continuous spectrophotometric assay to determine the inhibition kinetics of this compound against DHFR.

Principle of the Assay

The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[1][2] The rate of this decrease in absorbance is directly proportional to the DHFR activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence. By varying the concentrations of both the substrate (DHF) and the inhibitor, key kinetic parameters such as the Michaelis constant (K$_m$) and the maximum reaction velocity (V$_max$) can be determined, along with the inhibitor constant (K$_i$) and the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive).[4][5]

Data Presentation

The quantitative data obtained from enzyme inhibition studies should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the kinetic parameters.

Table 1: Michaelis-Menten Kinetic Parameters for DHFR

SubstrateK_m (µM)V_max (µmol/min/mg)
Dihydrofolate (DHF)ValueValue
NADPHValueValue

*Values to be determined experimentally.

Table 2: Inhibition Constants (K_i) and IC$_50$ for this compound

ParameterValue
IC$_50$ (nM)Value
K$_i$ (nM)Value
Mechanism of Inhibitione.g., Competitive

*Values to be determined experimentally.

Experimental Protocols

This section provides a detailed protocol for a standard in vitro biochemical assay to determine the inhibitory activity and kinetics of this compound on purified DHFR enzyme. The protocol is adapted for a 96-well microplate format, suitable for high-throughput screening.

Materials and Reagents
  • Purified Human DHFR enzyme: Store at -80°C.

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Dihydrofolate (DHF): Substrate. Prepare a stock solution and store at -80°C, protected from light.[1][2]

  • NADPH: Cofactor. Prepare a fresh stock solution for each experiment.[1][2]

  • Methotrexate (B535133): A known DHFR inhibitor to be used as a positive control.[2]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl.[1]

  • 96-well UV-transparent microplates.

  • Microplate reader capable of kinetic measurements at 340 nm.[6]

Reagent Preparation
  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in ultrapure water and adjust the pH to 7.5.[1]

  • DHFR Enzyme Stock Solution: Reconstitute lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold assay buffer to the desired working concentration (e.g., 10 nM).

  • NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer to a final concentration of 10 mM. Prepare this solution fresh on the day of the experiment and keep it on ice, protected from light.[1]

  • DHF Substrate Stock Solution (10 mM): Dissolve DHF in assay buffer. A small amount of NaOH may be needed to aid dissolution; if so, adjust the pH back to 7.5. Aliquot and store at -80°C, protected from light.[1]

  • This compound Stock Solution (10 mM): Dissolve the compound in 100% DMSO.

  • Methotrexate Stock Solution (1 mM): Dissolve methotrexate in assay buffer.

Assay Protocol for IC$_50$ Determination
  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer. Also, prepare dilutions of methotrexate as a positive control.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 2 µL of each this compound dilution.

    • Positive Control Wells: 2 µL of methotrexate dilution.

    • Negative Control (No Inhibitor) Wells: 2 µL of the same solvent used for the inhibitor (e.g., DMSO).

    • Blank (No Enzyme) Wells: Assay buffer instead of enzyme solution.

  • Add Enzyme: Add 88 µL of the diluted DHFR enzyme solution to all wells except the blank wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: To start the reaction, add 10 µL of a mixture of DHF and NADPH (at final concentrations around their K$_m$ values) to all wells. The final reaction volume will be 100 µL.

  • Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 30 seconds for 10-20 minutes.[2]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC$_50$ value.[3]

Protocol for Determining Mechanism of Inhibition and K_i

To determine the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive) and the inhibitor constant (K_i), the assay is performed by varying the concentration of one substrate while keeping the other substrate and the inhibitor concentrations constant.

  • Varying DHF Concentration:

    • Set up a matrix in a 96-well plate with varying concentrations of DHF (e.g., 0.5x, 1x, 2x, 5x, 10x K$_m$) along the rows.

    • Along the columns, use different fixed concentrations of this compound (e.g., 0, 0.5x K$_i$, 1x K$_i$, 2x K$_i$). Keep the NADPH concentration constant and saturating.

  • Varying NADPH Concentration:

    • Similarly, set up a matrix with varying concentrations of NADPH and fixed concentrations of the inhibitor, keeping the DHF concentration constant and saturating.

  • Perform the Assay: Follow the same procedure as the IC$_50$ determination for pre-incubation, reaction initiation, and measurement.

  • Data Analysis:

    • Calculate the initial velocities for each condition.

    • Generate Michaelis-Menten plots (Velocity vs. [Substrate]) for each inhibitor concentration.

    • Create Lineweaver-Burk (double reciprocal) plots (1/Velocity vs. 1/[Substrate]).

    • Analyze the changes in K$_m$ and V$_max$ from the plots to determine the mode of inhibition.[5]

      • Competitive inhibition: V$_max$ remains unchanged, apparent K$_m$ increases.

      • Noncompetitive inhibition: V$_max$ decreases, K$_m$ remains unchanged.

      • Uncompetitive inhibition: Both V$_max$ and K$_m$ decrease.

    • Calculate the K$_i$ value using the appropriate equations for the determined mechanism of inhibition.

Mandatory Visualizations

DHFR Signaling Pathway and Inhibition

The following diagram illustrates the role of DHFR in the folate metabolism pathway and how inhibitors like this compound disrupt this pathway.

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis (DNA, RNA) THF->DNA_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor This compound Inhibitor->DHFR Inhibition Experimental_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrates, Inhibitor) start->reagent_prep ic50_assay Perform IC50 Assay (Varying Inhibitor Concentration) reagent_prep->ic50_assay ic50_analysis Data Analysis: Calculate Initial Velocities Determine IC50 Value ic50_assay->ic50_analysis kinetic_assay Perform Kinetic Assay (Varying Substrate and Inhibitor Concentrations) ic50_analysis->kinetic_assay kinetic_analysis Data Analysis: Michaelis-Menten & Lineweaver-Burk Plots kinetic_assay->kinetic_analysis determine_mechanism Determine Mechanism of Inhibition (Competitive, Noncompetitive, etc.) kinetic_analysis->determine_mechanism calculate_ki Calculate Inhibitor Constant (Ki) determine_mechanism->calculate_ki end End calculate_ki->end

References

Application Notes and Protocols: Synthesis and Evaluation of Novel 4-Aminopteroylaspartic Acid Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolates are a cornerstone of chemotherapy, acting by inhibiting key enzymes in the folate metabolic pathway, which is crucial for the synthesis of nucleotides and amino acids necessary for cell proliferation. Methotrexate (B535133), a structural analog of folic acid, is a widely used antifolate that primarily inhibits dihydrofolate reductase (DHFR).[1][2] However, the development of drug resistance has necessitated the discovery of novel antifolates with improved efficacy and selectivity. This document provides detailed application notes and protocols for the synthesis and evaluation of novel 4-aminopteroylaspartic acid analogs, a promising class of next-generation antifolates. These analogs, which substitute the glutamate (B1630785) moiety of traditional antifolates with aspartic acid, may exhibit altered transport into tumor cells and different enzyme binding kinetics, potentially overcoming existing resistance mechanisms.

Rationale for this compound Analogs

The rationale for replacing the glutamic acid side chain with aspartic acid is to explore the structure-activity relationship (SAR) of the amino acid portion of the antifolate molecule. This modification can influence several key properties:

  • Cellular Uptake: Antifolates are transported into cells by carriers such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), as well as through folate receptors (FRs) which are often overexpressed in cancer cells.[3] Altering the amino acid side chain can modulate the affinity for these transporters, potentially leading to more selective tumor targeting.

  • Enzyme Inhibition: The amino acid moiety contributes to the binding affinity of the antifolate to target enzymes like DHFR and glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). The shorter side chain of aspartic acid compared to glutamic acid can lead to different binding interactions and inhibitory potencies.

  • Polyglutamylation: Classical antifolates are metabolized intracellularly to polyglutamates, which enhances their cellular retention and inhibitory activity. The efficiency of this process, catalyzed by folylpolyglutamate synthetase (FPGS), can be affected by the structure of the amino acid tail.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of a 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolate Aspartic Acid Analog.
CompoundCell LineFolate Receptor ExpressionIC50 (nM)
Aspartic Acid Analog of Compound 7CHO-αFRα~100
Aspartic Acid Analog of Compound 7CHO-βFRβ>1000
Aspartic Acid Analog of Compound 7D4FRβ>1000
Aspartic Acid Analog of Compound 7KBFRα>1000

Data extracted from "Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter". The specific structure of the analog is a pyrrolo[2,3-d]pyrimidine scaffold with a thienoyl linker and an aspartic acid tail.

Table 2: Enzyme Inhibition Constants (Ki) of Selected Antifolates against Dihydrofolate Reductase (DHFR).
CompoundEnzyme SourceKi (nM)
MethotrexateHuman (hDHFR)~5
Novel Antifolate (C1)Human (hDHFR)~28
10R-3 (GARFTase Inhibitor)Recombinant human GARFTase210
10S-3 (GARFTase Inhibitor)Recombinant human GARFTase180

Experimental Protocols

Protocol 1: Synthesis of a Novel this compound Analog

This protocol describes a representative multi-step synthesis of a classical this compound analog. The general strategy involves the synthesis of the pteroic acid core followed by coupling with a protected aspartic acid derivative and subsequent deprotection.

Materials:

  • 6-Bromomethyl-2,4-diaminopteridine hydrobromide

  • Diethyl p-aminobenzoyl-L-aspartate

  • Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Synthesis of Diethyl p-nitrobenzoyl-L-aspartate:

    • Dissolve L-aspartic acid in a solution of sodium carbonate in water.

    • Cool the solution in an ice bath and slowly add p-nitrobenzoyl chloride in dioxane while maintaining the pH at 9-10 with sodium carbonate solution.

    • Stir the reaction mixture overnight at room temperature.

    • Acidify the solution with concentrated HCl to precipitate the product.

    • Filter, wash with cold water, and dry the crude N-(p-nitrobenzoyl)-L-aspartic acid.

    • Esterify the product by refluxing with ethanol (B145695) and a catalytic amount of sulfuric acid to obtain diethyl p-nitrobenzoyl-L-aspartate.

  • Reduction to Diethyl p-aminobenzoyl-L-aspartate:

    • Dissolve the diethyl p-nitrobenzoyl-L-aspartate in ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter off the catalyst and evaporate the solvent to yield diethyl p-aminobenzoyl-L-aspartate.

  • Coupling of Pteroic Acid Moiety with Diethyl p-aminobenzoyl-L-aspartate:

    • Suspend 6-bromomethyl-2,4-diaminopteridine hydrobromide and diethyl p-aminobenzoyl-L-aspartate in anhydrous DMF.

    • Add triethylamine (TEA) to the suspension and stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, pour the reaction mixture into water to precipitate the crude product.

    • Filter, wash with water, and dry the crude diethyl 4-aminopteroylaspartate.

  • Saponification to this compound:

    • Suspend the crude diethyl ester in a solution of NaOH in water/ethanol.

    • Stir the mixture at room temperature until the saponification is complete (monitored by HPLC).

    • Filter the solution to remove any insoluble impurities.

    • Adjust the pH of the filtrate to 3-4 with HCl to precipitate the final product, this compound.

    • Filter, wash with cold water and ethanol, and dry under vacuum.

  • Purification and Characterization:

    • Purify the final product using column chromatography or preparative HPLC.

    • Characterize the structure and purity of the synthesized analog using NMR (¹H and ¹³C), Mass Spectrometry, and elemental analysis.

Protocol 2: In Vitro DHFR Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of the synthesized analogs against dihydrofolate reductase (DHFR).

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Synthesized this compound analog

  • Methotrexate (as a positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the synthesized analog and methotrexate in DMSO.

  • In a 96-well plate, add the potassium phosphate buffer.

  • Add varying concentrations of the test compound or methotrexate to the wells.

  • Add a solution of DHFR enzyme to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding a mixture of DHF and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

  • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and the substrate (DHF) and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Protocol 3: Cell-Based Antiproliferative Assay

This protocol describes a method to evaluate the cytotoxic effects of the synthesized analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KB, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized this compound analog

  • Methotrexate (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized analog and methotrexate in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add the MTT reagent to each well and incubate for another 4 hours.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Folate_Metabolism_Pathway cluster_0 cluster_1 cluster_2 cluster_3 Folate Folate DHF Dihydrofolate (DHF) Folate->DHF NADPH -> NADP+ Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHF->THF CH2THF 5,10-Methylene-THF THF->CH2THF SHMT Serine Hydroxy- methyltransferase THF->SHMT Serine Serine Glycine Glycine Serine->Glycine Serine->SHMT CH2THF->THF dUMP dUMP CH2THF->dUMP CHOTHF 10-Formyl-THF CH2THF->CHOTHF TS Thymidylate Synthase (TS) CH2THF->TS dTMP dTMP dUMP->dTMP TS dUMP->TS DNA_Thymine DNA Synthesis (Thymine) dTMP->DNA_Thymine dTMP->DNA_Thymine CHOTHF->THF GAR Glycinamide Ribonucleotide (GAR) CHOTHF->GAR GARFT GAR Formyl- transferase (GARFT) CHOTHF->GARFT FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT GAR->GARFT Purine Purine Synthesis FGAR->Purine FGAR->Purine DHFR Dihydrofolate Reductase (DHFR) TS->dTMP SHMT->Glycine SHMT->CH2THF GARFT->FGAR Antifolate 4-Aminopteroylaspartic Acid Analog Antifolate->DHFR Inhibition Antifolate->GARFT Potential Inhibition

Caption: Folate metabolism pathway and points of inhibition by antifolates.

Synthesis_Workflow start Starting Materials (Pteridine precursor, Protected Aspartic Acid) step1 Synthesis of Pteroic Acid Core start->step1 step2 Coupling with Protected Aspartic Acid Derivative step1->step2 step3 Deprotection step2->step3 step4 Purification step3->step4 product Final Product: This compound Analog step4->product analysis Structural Characterization (NMR, MS) product->analysis bio_eval Biological Evaluation (Enzyme Assays, Cell-based Assays) product->bio_eval

Caption: General workflow for the synthesis and evaluation of analogs.

References

Formulating 4-Aminopteroylaspartic Acid for Laboratory Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopteroylaspartic acid is a synthetic antifolate compound structurally analogous to folic acid and the well-known chemotherapeutic agent, aminopterin (B17811). While not as extensively characterized as aminopterin, its structure suggests a potent mechanism of action through the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the synthesis of nucleotides and, consequently, for DNA replication and cell proliferation. The replacement of the glutamate (B1630785) moiety found in aminopterin with aspartic acid may influence its transport into cells, its affinity for DHFR, and its subsequent metabolism, making it a compound of interest for cancer research and other therapeutic areas where antifolates are employed.

This document provides detailed application notes and protocols for the formulation and laboratory use of this compound, based on the known properties of structurally similar folate analogs.

Physicochemical Properties and Data Presentation

Due to the limited availability of specific experimental data for this compound, the following tables summarize the known properties of its closest structural analogs, aminopterin and pteroyl-L-aspartic acid, to provide an informed basis for formulation.

Table 1: Physicochemical Properties of this compound and Structural Analogs

PropertyThis compound (Predicted)Aminopterin (4-Aminopteroyl-L-glutamic acid)[1]Pteroyl-L-(+)-aspartic acid[2]
Molecular Formula C18H18N8O5C19H20N8O5C18H17N7O6
Molecular Weight 426.39 g/mol 440.41 g/mol 427.39 g/mol
Appearance Likely a yellow to orange crystalline powderYellowish-brown crystalline powderNot specified
CAS Number Not available54-62-664536-00-1

Table 2: Solubility Data of Structural Analogs

SolventAminopterinFolic Acid (as a reference)[3]Aspartic Acid[4]
Water Slightly soluble, solubility increases with pH[5]Poorly soluble at neutral and acidic pH, solubility increases at pH > 7[3]Highly soluble
Aqueous Base (e.g., 0.1 N NaOH) Soluble (e.g., 50 mg/mL in 2 N NaOH)[6]SolubleSoluble
DMSO Soluble[5]SolubleSparingly soluble
Methanol Soluble[5]Sparingly solubleSparingly soluble
Ethanol Sparingly solubleVery slightly solubleVery slightly soluble

Signaling Pathway and Mechanism of Action

This compound, like other antifolates, is predicted to exert its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, which is essential for the synthesis of purines and thymidylate, leading to the arrest of DNA, RNA, and protein synthesis.

Folate Pathway Inhibition cluster_0 Folate Metabolism cluster_1 Drug Action Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis 4-Aminopteroylaspartic_acid 4-Aminopteroylaspartic acid 4-Aminopteroylaspartic_acid->Inhibition Competitive Inhibition MTT Assay Workflow cluster_workflow Experimental Workflow A Seed cells in 96-well plate B Prepare serial dilutions of This compound A->B C Treat cells with compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan (B1609692) crystals F->G H Read absorbance at 570 nm G->H I Data Analysis (IC50 determination) H->I

References

Application Notes and Protocols for Exploring Synthetic Lethality in Cancer Using 4-Aminopteroylaspartic Acid (Aminopterin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic lethality is a promising strategy in cancer therapy, exploiting tumor-specific vulnerabilities to develop highly selective treatments. This approach targets a gene or pathway that is essential for the survival of cancer cells with a specific genetic alteration, while being non-essential in normal cells. One such strategy involves the use of Dihydrofolate Reductase (DHFR) inhibitors in cancers with deficiencies in DNA repair pathways.

4-Aminopteroylaspartic acid, commonly known as aminopterin (B17811), is a potent folic acid antagonist that competitively inhibits DHFR.[1][2] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[2][3] Consequently, rapidly proliferating cancer cells are highly susceptible to DHFR inhibition.

Recent studies have revealed a synthetic lethal relationship between DHFR inhibition and deficiencies in the DNA mismatch repair (MMR) pathway, particularly in cells lacking functional MSH2.[4][5][6] This provides a therapeutic window to selectively target MSH2-deficient tumors with DHFR inhibitors like aminopterin. These application notes provide a comprehensive guide to utilizing aminopterin for the exploration and validation of synthetic lethality in cancer research and drug development.

Mechanism of Action and Synthetic Lethality with MSH2 Deficiency

Aminopterin, a 4-amino derivative of folic acid, binds to DHFR with high affinity, preventing the synthesis of THF.[1] THF is essential for the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Inhibition of DHFR leads to a depletion of these nucleotide precursors, thereby halting DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[2][3]

The synthetic lethality with MSH2 deficiency is thought to arise from the accumulation of oxidative DNA damage.[4][5] Inhibition of DHFR can lead to an increase in reactive oxygen species (ROS) and the incorporation of uracil (B121893) into DNA, causing DNA damage. In MSH2-proficient cells, the MMR pathway efficiently repairs this damage. However, in MSH2-deficient cells, the damage persists, leading to catastrophic genomic instability and cell death.

Data Presentation

The following tables summarize key quantitative data for aminopterin and related compounds.

Table 1: Inhibitory Constant of Aminopterin against DHFR

CompoundTargetKiSource
AminopterinDHFR3.7 pM[1]

Table 2: In Vitro Cytotoxicity of Aminopterin and Methotrexate

CompoundCell LineCancer TypeIC50Exposure TimeSource
AminopterinCCRF-CEMT-cell Acute Lymphoblastic Leukemia4.4 nM72 h[1]
MethotrexateHCT-116Colorectal Carcinoma0.010104 µMNot Specified[7]
MethotrexateDaoyMedulloblastoma9.5 x 10-2 µM6 days[8]
MethotrexateSaos-2Osteosarcoma3.5 x 10-2 µM6 days[8]

Mandatory Visualizations

Below are diagrams illustrating the key concepts and workflows described in these application notes.

Folate Metabolism and DHFR Inhibition Pathway cluster_folate_cycle Folate Metabolism cluster_nucleotide_synthesis Nucleotide Synthesis Folate Folate DHF DHF Folate->DHF DHFR THF THF DHF->THF DHFR Purine Synthesis Purine Synthesis THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis THF->Thymidylate Synthesis DNA Synthesis & Repair DNA Synthesis & Repair Purine Synthesis->DNA Synthesis & Repair dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTMP->DNA Synthesis & Repair Aminopterin Aminopterin Aminopterin->DHF Inhibits

Caption: Folate metabolism pathway and the inhibitory action of aminopterin.

Experimental Workflow for Synthetic Lethality Screening cluster_screening Screening Phase cluster_validation Validation Phase Cell_Lines Select MSH2-proficient and MSH2-deficient cancer cell lines Dose_Response Determine IC50 of Aminopterin in both cell lines Cell_Lines->Dose_Response Combination_Screen Screen Aminopterin in combination with a library of compounds or genetic perturbations (siRNA/shRNA) Dose_Response->Combination_Screen Hit_Confirmation Confirm synergistic interactions with synergy scoring (e.g., Bliss, HSA) Combination_Screen->Hit_Confirmation Mechanism_Study Investigate the mechanism of synergy (e.g., DNA damage, apoptosis assays) Hit_Confirmation->Mechanism_Study In_Vivo_Validation Validate synthetic lethal interaction in xenograft or patient-derived organoid models Mechanism_Study->In_Vivo_Validation

Caption: A typical workflow for identifying and validating synthetic lethality.

Caption: The principle of synthetic lethality with DHFR inhibition and MSH2 deficiency.

Experimental Protocols

Protocol 1: Determination of IC50 for Aminopterin in Cancer Cell Lines

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of aminopterin in both MSH2-proficient and MSH2-deficient cancer cell lines.

Materials:

  • MSH2-proficient and MSH2-deficient cancer cell lines (e.g., HCT-116 and HCT-116+ch2, respectively)

  • Complete cell culture medium (e.g., McCoy's 5A for HCT-116)

  • Aminopterin (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Multimode plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of aminopterin in DMSO.

    • Perform serial dilutions of the aminopterin stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest aminopterin concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared aminopterin dilutions or vehicle control to the respective wells in triplicate.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's protocol. For example, if using CellTiter-Glo®, add 100 µL of the reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the aminopterin concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 2: Synthetic Lethality Screening with siRNA-mediated Gene Knockdown

This protocol describes a method to screen for synthetic lethal interactions by combining aminopterin treatment with siRNA-mediated knockdown of a target gene (e.g., a panel of DNA repair genes).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Aminopterin

  • siRNA library targeting genes of interest and non-targeting control siRNA

  • Lipofectamine® RNAiMAX or other suitable transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • 96-well cell culture plates

  • Cell viability reagent

  • Multimode plate reader

Procedure:

  • siRNA Transfection:

    • On day 0, seed cells in a 96-well plate at a density that will result in 30-50% confluency on the day of transfection.

    • On day 1, prepare siRNA-lipid complexes. For each well, dilute siRNA (e.g., to a final concentration of 10-20 nM) and the transfection reagent in Opti-MEM® according to the manufacturer's instructions.

    • Add the transfection complexes to the cells and incubate for 24-48 hours.

  • Aminopterin Treatment:

    • After the initial incubation with siRNA, replace the medium with fresh medium containing aminopterin at a concentration around its IC20 (a concentration that causes 20% growth inhibition, determined from Protocol 1). Also include a vehicle control.

    • Incubate the cells for an additional 48-72 hours.

  • Cell Viability Assessment:

    • Measure cell viability using a suitable assay as described in Protocol 1.

  • Data Analysis:

    • Normalize the viability of cells treated with both siRNA and aminopterin to the viability of cells treated with non-targeting control siRNA and vehicle.

    • A significant decrease in cell viability in the combination treatment compared to either treatment alone indicates a potential synthetic lethal interaction.

    • Synergy can be quantified using models such as the Bliss independence or Highest Single Agent (HSA) model.

Conclusion

The exploration of synthetic lethality using DHFR inhibitors like this compound (aminopterin) in the context of specific cancer genotypes, such as MSH2 deficiency, represents a promising avenue for the development of targeted cancer therapies. The protocols and information provided herein offer a framework for researchers to investigate these interactions, from initial screening to mechanistic validation. Careful experimental design and data analysis are crucial for identifying robust synthetic lethal partners and advancing novel therapeutic strategies for cancer treatment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminopteroylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-Aminopteroylaspartic acid.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors throughout the synthetic process. This guide provides a systematic approach to identify and address common issues.

Issue 1: Low Yield of Pteroic Acid Intermediate

The synthesis of this compound typically involves the initial synthesis of a pteroic acid derivative. Low yields at this stage will significantly impact the overall yield.

Potential CauseRecommended Action
Suboptimal Reaction Conditions Temperature: Ensure the reaction is conducted at the optimal temperature for the specific synthetic route. Some reactions may require heating (reflux), while others proceed at room temperature.[1] Verify the temperature using a calibrated thermometer.
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.[1]
Atmosphere: Some intermediates in pteridine (B1203161) synthesis are sensitive to oxidation.[1] If applicable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Reagent or Solvent Quality Purity of Starting Materials: Impurities in the starting materials (e.g., 2,4,5-triamino-6-hydroxypyrimidine, p-aminobenzoic acid derivatives) can lead to side reactions and lower the yield.[1] Ensure the purity of your reagents before starting the reaction.
Solvent Quality: The presence of water or other impurities in the solvent can negatively impact the reaction. Use dry, high-purity solvents, especially for moisture-sensitive reactions.[1]
Inefficient Work-up and Purification Product Loss During Extraction: Pteridines can have varying solubilities. Ensure you are using an appropriate solvent system for the extraction of your product. Multiple extractions may be necessary to maximize recovery.[1]
Degradation on Silica (B1680970) Gel: Some pteridine derivatives can be unstable on silica gel. Consider alternative purification methods like recrystallization or preparative HPLC. If using column chromatography, minimize the time the compound spends on the column.[1]

Issue 2: Inefficient Coupling of Pteroic Acid and L-Aspartic Acid

The coupling of the pteroic acid intermediate with L-aspartic acid is a critical step that can be prone to low efficiency.

Potential CauseRecommended Action
Poor Activation of Carboxylic Acid Choice of Coupling Agent: The choice of coupling agent is crucial for efficient amide bond formation. Common coupling agents include DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The optimal agent may vary depending on the specific substrates.
Activation Time and Temperature: Allow for sufficient time and the appropriate temperature for the activation of the pteroic acid carboxylic group before adding the aspartic acid derivative.
Side Reactions Protecting Groups: Ensure that the amino and carboxylic acid groups of L-aspartic acid that are not involved in the coupling reaction are adequately protected to prevent side reactions. The choice of protecting groups should be orthogonal to the deprotection conditions of the final product.
Racemization: The conditions for amide bond formation can sometimes lead to racemization of the chiral center in aspartic acid. Using additives like HOBt (Hydroxybenzotriazole) can help to suppress racemization.
Difficult Purification Solubility Issues: The final product, this compound, may have limited solubility, making purification by crystallization or chromatography challenging. Experiment with different solvent systems for purification.
Removal of Coupling Byproducts: Byproducts from the coupling agent (e.g., dicyclohexylurea from DCC) can be difficult to remove. Choose a coupling agent and work-up procedure that facilitates the removal of these byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the synthesis of this compound?

A1: The synthesis generally proceeds in two main stages:

  • Synthesis of the Pteroic Acid Moiety: This typically involves the condensation of a pteridine precursor, such as 2,4,5-triamino-6-hydroxypyrimidine, with a p-aminobenzoic acid derivative.

  • Coupling with L-Aspartic Acid: The carboxylic acid group of the pteroic acid is activated and then coupled with the amino group of L-aspartic acid (with appropriate protection of its other functional groups).

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. Staining with an appropriate indicator (e.g., UV light, potassium permanganate) can help visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include the formation of isomers during the pteridine ring synthesis, oxidation of sensitive intermediates, and side reactions involving unprotected functional groups during the coupling step. Using pure starting materials and maintaining an inert atmosphere for sensitive steps can help minimize these side reactions.[1]

Q4: My final product is difficult to purify. What can I do?

A4: Purification of the final product can be challenging due to its polarity and potentially low solubility. Consider the following:

  • Recrystallization: Experiment with a variety of solvent systems to find one that allows for effective recrystallization.

  • Preparative HPLC: This can be a highly effective method for purifying polar compounds.

  • Ion-Exchange Chromatography: If the product is ionizable, this technique can be a powerful purification tool.

Experimental Workflow and Signaling Pathways

To visualize the general workflow and logical relationships in troubleshooting, the following diagrams are provided.

G General Synthesis Workflow for this compound A Starting Materials (Pteridine Precursor, p-Aminobenzoic Acid derivative) B Synthesis of Pteroic Acid Intermediate A->B C Purification of Pteroic Acid B->C E Coupling Reaction C->E D L-Aspartic Acid (with protecting groups) D->E F Deprotection E->F G Purification of Final Product F->G H This compound G->H

Caption: General synthesis workflow for this compound.

G Troubleshooting Logic for Low Synthesis Yield A Low Overall Yield B Analyze Pteroic Acid Intermediate Yield A->B C Low Pteroic Acid Yield B->C Low D Acceptable Pteroic Acid Yield B->D Acceptable E Check Reaction Conditions (Temp, Time, Atmosphere) C->E F Verify Reagent/Solvent Purity C->F G Optimize Work-up/Purification C->G H Analyze Coupling Reaction Efficiency D->H I Optimize Coupling Agent and Conditions H->I J Verify Protecting Group Strategy H->J K Optimize Final Purification H->K

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Overcoming Cellular Resistance to 4-Aminopteroylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 4-Aminopteroylaspartic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, a folate analog, acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[4][5] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death.[2][5]

Q2: My cells are showing resistance to this compound. What are the common mechanisms of resistance?

Cellular resistance to antifolates like this compound is a multifactorial issue. The most common mechanisms include:

  • Impaired drug uptake: Reduced expression or mutations in the reduced folate carrier (RFC1), the primary transporter for folates and their analogs, can significantly decrease the intracellular concentration of the drug.[6][7][8][9][10]

  • Alterations in the target enzyme (DHFR):

    • Gene amplification: An increase in the number of DHFR gene copies leads to overexpression of the DHFR protein, requiring higher drug concentrations to achieve inhibition.[1]

    • Point mutations: Mutations in the DHFR gene can alter the enzyme's structure, reducing its binding affinity for the inhibitor.[1][11][12][13]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its intracellular concentration.

  • Metabolic bypass: Cells may utilize alternative metabolic pathways to circumvent the block in folate metabolism.

Q3: How can I determine if my resistant cells have altered DHFR activity?

You can perform a DHFR activity assay to compare the enzyme's activity in your resistant cells versus the parental, sensitive cells. A detailed protocol for a colorimetric DHFR activity assay is provided in the "Experimental Protocols" section below. A significant increase in DHFR activity in the resistant cells could indicate gene amplification.

Q4: What is the best way to assess the cellular uptake of this compound in my cell lines?

A cellular uptake assay using a radiolabeled version of the drug or a fluorescent analog is the most direct method. This allows for the quantification of intracellular drug accumulation. A general protocol for a cellular uptake assay is available in the "Experimental Protocols" section. Comparing uptake between sensitive and resistant cells can reveal if impaired transport is a contributing factor to resistance.

Q5: Are there any known signaling pathways involved in resistance to this compound?

Yes, several signaling pathways can be implicated in the cellular response and resistance to DHFR inhibitors:

  • mTOR Signaling: Folate availability has been shown to be sensed by the mTOR signaling pathway. In trophoblast cells, folate deficiency leads to the inhibition of mTOR signaling.[14] The crosstalk between folate metabolism and mTOR signaling could play a role in the cellular response to antifolates.

  • p53-p21 Pathway: Inhibition of DHFR can lead to the upregulation of p53 and p21, resulting in G1 cell cycle arrest.[15] Alterations in this pathway could contribute to resistance by allowing cells to evade cell cycle arrest and apoptosis.

  • MAPK, NF-κB, and AKT Pathways: These pathways are often constitutively active in cancer cells and can promote cell growth and survival, potentially counteracting the cytotoxic effects of DHFR inhibition.[15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of drug efficacy over time Development of acquired resistance.1. Perform a DHFR activity assay to check for enzyme overexpression. 2. Sequence the DHFR gene to identify potential mutations. 3. Conduct a cellular uptake assay to assess for impaired transport.
High IC50 value in a new cell line Intrinsic resistance.1. Characterize the expression level of the reduced folate carrier (RFC1). 2. Assess the basal DHFR activity in the cell line.
Inconsistent results in cytotoxicity assays Experimental variability.1. Ensure consistent cell seeding density and growth phase. 2. Verify the stability and concentration of the this compound solution. 3. Use a standardized protocol for the cytotoxicity assay (e.g., MTT, SRB).
No significant difference in DHFR activity between sensitive and resistant cells Resistance mechanism is likely independent of DHFR overexpression.1. Investigate cellular uptake of the drug. 2. Sequence the DHFR gene for mutations. 3. Explore the involvement of drug efflux pumps.

Quantitative Data

Table 1: In Vitro Cytotoxicity of Aminopterin (a close analog of this compound) in Pediatric Leukemia and Lymphoma Cell Lines. [16]

Cell LineDrugMedian IC50 (nM)
Pediatric Leukemia/Lymphoma PanelAminopterin17
Methotrexate (B535133)78
Pemetrexed (B1662193)155
Talotrexin (B219711)7
CCRF-CEMAminopterin4.4 (72h exposure)[17]

Note: IC50 values can vary depending on the cell line, exposure time, and assay method.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and allows for the measurement of DHFR activity in cell lysates.[18][19][20]

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • Cell lysis buffer

  • NADPH stock solution (e.g., 10 mM)

  • DHF substrate stock solution (e.g., 10 mM)

  • Purified DHFR enzyme (for positive control)

  • Microplate reader capable of kinetic measurements at 340 nm

  • 96-well clear plates

Procedure:

  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-old DHFR Assay Buffer or a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration of the lysate.

  • Assay Protocol:

    • Prepare a reaction mixture containing DHFR Assay Buffer and NADPH.

    • Add a specific amount of cell lysate (e.g., 20-50 µg of protein) to the wells of a 96-well plate.

    • Include a positive control (purified DHFR) and a blank (assay buffer only).

    • Pre-incubate the plate at room temperature for 5-10 minutes.

    • Initiate the reaction by adding the DHF substrate to all wells.

    • Immediately start measuring the absorbance at 340 nm in kinetic mode for 10-20 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in A340 per minute) from the linear portion of the kinetic curve.

    • DHFR activity is proportional to this rate. Compare the activity in resistant cells to that in sensitive cells.

Cellular Uptake Assay

This protocol provides a general framework for measuring the uptake of a drug into cultured cells.[21][22][23][24][25]

Principle: This assay quantifies the amount of drug that enters the cells over a specific period. It typically involves incubating the cells with a labeled form of the drug (e.g., radiolabeled or fluorescently tagged) and then measuring the amount of label inside the cells.

Materials:

  • Radiolabeled or fluorescently labeled this compound (or a suitable analog).

  • Cultured cells (sensitive and resistant lines).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Lysis buffer (e.g., 0.1 M NaOH or a buffer compatible with the detection method).

  • Scintillation counter (for radiolabeled compounds) or a fluorescence plate reader/microscope.

  • Multi-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed cells in multi-well plates at a predetermined density and allow them to adhere and grow overnight.

  • Uptake Experiment:

    • Remove the culture medium and wash the cells with warm PBS.

    • Add pre-warmed medium containing the labeled drug at the desired concentration.

    • Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

    • To determine non-specific binding, include wells with a large excess of unlabeled drug.

  • Termination and Lysis:

    • To stop the uptake, quickly aspirate the medium and wash the cells multiple times with ice-cold PBS.

    • Lyse the cells using the appropriate lysis buffer.

  • Quantification:

    • For radiolabeled compounds, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • For fluorescently labeled compounds, measure the fluorescence of the lysate using a plate reader or visualize the cells using a fluorescence microscope.

  • Data Analysis:

    • Normalize the uptake data to the protein concentration of the cell lysate.

    • Subtract the non-specific binding to determine the specific uptake.

    • Compare the uptake rates and total accumulation between sensitive and resistant cell lines.

Signaling Pathways and Experimental Workflows

DHFR Inhibition and Downstream Effects

DHFR_Inhibition This compound This compound DHFR DHFR This compound->DHFR inhibits THF THF DHFR->THF DHF DHF DHF->DHFR Purine Synthesis Purine Synthesis THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis THF->Thymidylate Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Thymidylate Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

Caption: Mechanism of action of this compound via DHFR inhibition.

Mechanisms of Cellular Resistance to this compound

Resistance_Mechanisms cluster_cell Cancer Cell RFC1 Reduced Folate Carrier (RFC1) Drug_in 4-APA (intracellular) RFC1->Drug_in Resistance Cellular Resistance RFC1->Resistance Decreased expression/ Mutation DHFR Dihydrofolate Reductase (DHFR) DHFR->Resistance Gene amplification/ Mutation EffluxPump Efflux Pump (e.g., ABC transporters) Drug_out This compound (extracellular) EffluxPump->Drug_out efflux EffluxPump->Resistance Increased expression Drug_in->DHFR inhibits Drug_in->EffluxPump Drug_out->RFC1 uptake Experimental_Workflow Start Resistant Cell Line Identified Cytotoxicity Confirm Resistance (IC50 Assay) Start->Cytotoxicity DHFR_Activity DHFR Activity Assay Cytotoxicity->DHFR_Activity Uptake_Assay Cellular Uptake Assay Cytotoxicity->Uptake_Assay Efflux_Assay Drug Efflux Assay Cytotoxicity->Efflux_Assay DHFR_Expression DHFR Gene/Protein Expression DHFR_Activity->DHFR_Expression DHFR_Sequencing DHFR Gene Sequencing DHFR_Expression->DHFR_Sequencing Conclusion Identify Resistance Mechanism(s) DHFR_Sequencing->Conclusion RFC_Expression RFC1 Gene/Protein Expression Uptake_Assay->RFC_Expression RFC_Expression->Conclusion Efflux_Assay->Conclusion

References

Strategies to manage the toxicity of 4-Aminopteroylaspartic acid in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the in vivo toxicity of Aminopterin (B17811) (4-Aminopteroylglutamic acid), a potent antifolate agent. Given the scarcity of literature on "4-Aminopteroylaspartic acid," this guide focuses on Aminopterin, a closely related and well-studied compound, as the strategies for managing its toxicity are expected to be directly applicable.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Aminopterin toxicity?

A1: Aminopterin is a potent competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] By binding to DHFR, Aminopterin blocks the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids.[2][3] This inhibition leads to a depletion of nucleotide precursors, thereby arresting DNA, RNA, and protein synthesis, which disproportionately affects rapidly proliferating cells.[1][2]

Q2: What are the common signs of Aminopterin toxicity in vivo?

A2: Common toxic manifestations of Aminopterin primarily affect tissues with high cell turnover. These include myelosuppression (leading to leukopenia), mucositis, and gastrointestinal tract issues.[4][5] Nephrotoxicity can also occur, particularly at higher doses.[4] In preclinical models, weight loss is a key indicator of systemic toxicity.[6]

Q3: What is the principal antidote for Aminopterin toxicity, and how does it work?

A3: The primary antidote for Aminopterin toxicity is Leucovorin (folinic acid), a reduced form of folic acid.[1][7] Leucovorin bypasses the DHFR enzyme block because it is downstream in the folate metabolic pathway and can be readily converted to tetrahydrofolate.[1][7][8] This "rescue" therapy replenishes the tetrahydrofolate pool, allowing for the resumption of nucleic acid and protein synthesis.[8]

Q4: Can folic acid be used as an antidote for Aminopterin toxicity instead of Leucovorin?

A4: Folic acid is considered a very weak antidote for acute Aminopterin intoxication and is not recommended for rescue therapy.[1] Folic acid requires reduction by DHFR to become active, the very enzyme that Aminopterin inhibits.[1][7] Therefore, in the presence of Aminopterin, folic acid administration is largely ineffective at restoring the tetrahydrofolate pool.[1]

Q5: Are there other supportive care strategies to manage Aminopterin toxicity?

A5: Yes, in addition to Leucovorin rescue, other supportive measures can be crucial. Urinary alkalinization and volume expansion can help reduce the risk of nephrotoxicity by increasing the solubility of Aminopterin and promoting its renal excretion.[4] In cases of suspected overdose, oral activated charcoal may be considered to reduce absorption from the gastrointestinal tract, given the potential for enterohepatic cycling.[1]

Troubleshooting Guides

Issue 1: Unexpectedly High Toxicity or Mortality in an Animal Study
Potential Cause Troubleshooting Step
Incorrect Dosing Verify calculations for Aminopterin and Leucovorin doses. Ensure correct stock solution concentrations.
Species Susceptibility Different species can have varying sensitivities to Aminopterin. Review literature for species-specific toxicity data.
Delayed or Inadequate Leucovorin Rescue The timing of Leucovorin administration is critical. It should be initiated promptly as per the experimental protocol. The dose may need to be adjusted based on the Aminopterin dose.[9]
Dehydration or Renal Impairment Ensure adequate hydration of the animals. Monitor for signs of renal distress. Consider implementing urinary alkalinization.[4]
Issue 2: Leucovorin Rescue Appears Ineffective
Potential Cause Troubleshooting Step
Leucovorin Degradation Ensure Leucovorin solutions are properly stored and freshly prepared as needed.
Route of Administration For severe toxicity, intravenous administration of Leucovorin is preferred for rapid action.[1] Oral administration may be less effective if gastrointestinal toxicity is present.[10]
Insufficient Leucovorin Dose or Duration The dose of Leucovorin should be at least equivalent to the dose of Aminopterin. In cases of high Aminopterin levels or signs of toxicity, increasing the Leucovorin dose and extending the duration of administration may be necessary.[4][9]
Pre-existing Folate Deficiency Ensure experimental animals have a normal folate status before initiating the experiment.

Quantitative Data Summary

Table 1: Aminopterin Plasma Levels and Associated Nephrotoxicity in a Human Phase 1 Study [4]

OutcomeMean 24-hr Plasma Aminopterin Level (± S.D.)
Nephrotoxic Courses3.6 (± 2.0) x 10⁻⁶ M
Non-nephrotoxic Courses1.6 (± 1.0) x 10⁻⁶ M

Table 2: Example Dosing for Leucovorin Rescue in Humans

Aminopterin OverdosageInitial Leucovorin DoseSubsequent Dosing Schedule
< 10 mg in a 70 kg adultAt least 20 mg (10 mg/m²) IV or orally[1]20 mg every 6 hours until hematological abnormalities improve[1]
High-Dose Therapy Rescue10-15 mg/m² IV or orallyEvery 6 hours for 10 doses, starting 24 hours after Aminopterin infusion[10]
Delayed Aminopterin Elimination150 mg IVEvery 3 hours until Aminopterin level is <1 µM, then 15 mg IV every 3 hours until level is <0.05 µM[10]

Experimental Protocols

Protocol 1: Leucovorin Rescue Following a Supralethal Dose of Aminopterin in a Murine Model

This protocol is a generalized representation and should be adapted based on specific experimental goals and institutional guidelines.

  • Animal Model: Select a suitable mouse strain (e.g., BALB/c).

  • Aminopterin Administration:

    • Prepare a stock solution of Aminopterin in a suitable vehicle (e.g., dilute NaHCO₃).

    • Administer a predetermined supralethal dose of Aminopterin via intraperitoneal (IP) or intravenous (IV) injection.

  • Leucovorin Rescue:

    • Prepare a fresh solution of Leucovorin (calcium salt) in sterile water or saline.

    • At a specified time point post-Aminopterin administration (e.g., 24 hours), begin Leucovorin rescue.[6]

    • Administer Leucovorin at a dose stoichiometrically equal to or greater than the Aminopterin dose.

    • Continue Leucovorin administration at regular intervals (e.g., every 6 hours) for a defined period (e.g., 48-72 hours).[6]

  • Monitoring:

    • Monitor animals for weight loss, signs of mucositis (e.g., ruffled fur, poor grooming), and general morbidity.

    • At the end of the study, collect blood samples for complete blood counts to assess myelosuppression.

    • Harvest relevant tissues (e.g., bone marrow, intestine) for histological analysis.

Protocol 2: In Vitro Assessment of Aminopterin and Leucovorin Effects on Cell Proliferation
  • Cell Culture:

    • Culture a relevant cell line (e.g., L1210 leukemia cells) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Experimental Setup:

    • Seed cells in 96-well plates at a predetermined density.

    • Treat cells with a range of Aminopterin concentrations.

    • For rescue experiments, add Leucovorin at various concentrations either simultaneously with or at different time points after Aminopterin addition.

  • Proliferation Assay:

    • After a suitable incubation period (e.g., 48-72 hours), assess cell viability and proliferation using a standard method such as MTT, WST-1, or direct cell counting.

  • Data Analysis:

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) of Aminopterin.

    • Determine the concentration of Leucovorin required to rescue cells from a specific concentration of Aminopterin.

Visualizations

Aminopterin_Toxicity_Pathway cluster_0 Folate Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate Cofactor DNA_RNA_Protein DNA, RNA, Protein Synthesis Purines_Thymidylate->DNA_RNA_Protein DHFR Dihydrofolate Reductase (DHFR) Aminopterin Aminopterin Aminopterin->DHFR Inhibits Leucovorin Leucovorin (Folinic Acid) Leucovorin->THF Bypasses DHFR Block

Caption: Mechanism of Aminopterin toxicity and Leucovorin rescue.

Experimental_Workflow cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model AMT_Admin Administer Aminopterin (IP or IV) Animal_Model->AMT_Admin LV_Rescue Initiate Leucovorin Rescue (e.g., at 24h) AMT_Admin->LV_Rescue Monitor_Toxicity Monitor for Clinical Signs (Weight loss, etc.) LV_Rescue->Monitor_Toxicity Blood_Sample Collect Blood Samples (Complete Blood Count) Monitor_Toxicity->Blood_Sample Tissue_Harvest Harvest Tissues (Histology) Blood_Sample->Tissue_Harvest Data_Analysis Analyze Data Tissue_Harvest->Data_Analysis Troubleshooting_Logic High_Toxicity Unexpected High Toxicity? Check_Dose Verify Aminopterin & Leucovorin Dosing High_Toxicity->Check_Dose Yes Check_Timing Confirm Leucovorin Rescue Timing & Duration High_Toxicity->Check_Timing Yes Adjust_Protocol Adjust Protocol Check_Dose->Adjust_Protocol Check_Timing->Adjust_Protocol Check_Hydration Ensure Adequate Hydration & Consider Alkalinization Check_Route Evaluate Route of Leucovorin Administration Adjust_Protocol->Check_Hydration Adjust_Protocol->Check_Route

References

Technical Support Center: Stability and Degradation of 4-Aminopteroylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability and degradation of 4-Aminopteroylaspartic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific data for this compound is limited, its degradation pathways can be inferred from the closely related compounds, aminopterin (B17811) and methotrexate (B535133). The primary degradation pathways are expected to be hydrolysis and photolysis.[1][2] Hydrolysis may occur at the amide bond linking the p-aminobenzoyl moiety to the aspartic acid, or through cleavage of the glutamic acid side chain in analogous molecules.[1][3] Photodegradation is a significant pathway for methotrexate, leading to cleavage of the C9-N10 bond.[1][4]

Q2: What are the typical stress conditions used in forced degradation studies for compounds like this compound?

A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[5] For folate antagonists like this compound, the following conditions are recommended:

  • Acid Hydrolysis: 0.1 N HCl at 60°C.[6]

  • Base Hydrolysis: 1 N NaOH at 60°C.[6]

  • Oxidative Degradation: 3% H₂O₂ at room temperature.[6]

  • Thermal Degradation: 50°C for 24 hours (as a dry powder).[6]

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and fluorescent light.[1][6]

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[7][8] A reverse-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common starting point.[9][10] Detection is typically performed using a UV detector at around 290 nm.[10][11] The method must be validated to ensure it can separate the intact drug from its degradation products.[6]

Q4: What are the likely degradation products of this compound?

A4: Based on studies of the analogous compound methotrexate, the primary degradation products are likely to be:

  • Hydrolytic products: p-aminobenzoylaspartic acid and 2,4-diamino-6-pteridine derivatives resulting from the cleavage of the amide bond.[1]

  • Photolytic products: 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylaspartic acid from the cleavage of the C9-N10 bond.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid degradation of the compound in solution under ambient light. The compound is likely photolabile, a known characteristic of related folate antagonists.[1][2]Protect solutions from light by using amber vials or covering vessels with aluminum foil. Minimize exposure to light during sample preparation and analysis.
Multiple degradation peaks observed in HPLC after storage at room temperature. The compound may be thermally unstable in solution. For methotrexate, thermal degradation is observed at elevated temperatures, but some degradation may occur over time at room temperature.[1]Store stock solutions and samples at refrigerated (2-8 °C) or frozen (-20 °C) conditions. Prepare fresh working solutions for each experiment.
Inconsistent results in acidic or basic hydrolysis studies. The rate of hydrolysis can be highly dependent on the exact pH, temperature, and time. Incomplete neutralization before HPLC analysis can also affect chromatography.Precisely control the temperature and duration of the stress study. Ensure complete and immediate neutralization of the sample with an equimolar amount of base or acid, respectively, before injection.
Poor separation between the parent peak and degradation products in HPLC. The chromatographic method is not optimized to be "stability-indicating."Modify the mobile phase composition (e.g., change the organic modifier, buffer concentration, or pH). Consider a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). A gradient elution may be necessary to resolve all peaks.[9]

Quantitative Data Summary

The following tables summarize quantitative data from forced degradation studies of methotrexate, a structurally similar compound. This data can serve as a reference for designing and interpreting experiments with this compound.

Table 1: Summary of Methotrexate Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterTemperatureDurationDegradation (%)Reference
Acid Hydrolysis0.1 N HCl60°C-5%[6]
Alkaline Hydrolysis1 N NaOH60°C-18%[6]
Oxidative3% H₂O₂Room Temp-Stable[6]
Thermal (Dry Heat)-50°C24 hStable[6]
Photolytic (UV Light)--24 hStable[6]
Photolytic (Sunlight)--24 hStable[6]

Note: "Stable" indicates minimal or no degradation was observed under the specified conditions in the cited study.

Table 2: Photodegradation of Methotrexate at Different pH values

Irradiation WavelengthpHDegradation after 3 hours (%)Reference
254 nm7~60%[12]
254 nm3~73%[12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).[9][13]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a predetermined time (e.g., 2, 4, 8 hours). Cool the solution and neutralize with 1 mL of 0.1 N NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 60°C for a predetermined time. Cool the solution and neutralize with 1 mL of 1 N HCl. Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for a predetermined time. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and heat in an oven at 50°C for 24 hours. After cooling, dissolve in the solvent and dilute with mobile phase for HPLC analysis.

  • Photostability: Expose a solution of the compound in a quartz cuvette to UV light (254 nm) and another solution to fluorescent light for a defined period. Analyze the samples by HPLC. A control sample should be kept in the dark at the same temperature.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[10]

  • Mobile Phase A: 20 mM Ammonium formate buffer, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.[10][11]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (1 N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Thermal Thermal Stress (50°C, solid) Stock->Thermal Photo Photolytic Stress (UV/Vis light) Stock->Photo Neutralize Neutralize/ Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Interpretation (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for a forced degradation study.

Degradation_Pathway cluster_parent Parent Molecule cluster_pathways Degradation Pathways cluster_products Degradation Products Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Amide Cleavage Photolysis Photolysis (UV Light) Parent->Photolysis C9-N10 Cleavage Prod1 p-Aminobenzoyl- aspartic acid Hydrolysis->Prod1 Prod2 2,4-Diamino-6-pteridine derivatives Hydrolysis->Prod2 Photolysis->Prod1 Prod3 2,4-Diamino-6- pteridinecarbaldehyde Photolysis->Prod3

Caption: Plausible degradation pathways.

References

Technical Support Center: Quantification of 4-Aminopteroylaspartic Acid by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Aminopteroylaspartic acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: this compound is a potential metabolite of Aminopterin (B17811), an antineoplastic drug and immunosuppressive agent.[1] Aminopterin functions by inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA, RNA, and protein synthesis.[1] Monitoring the levels of its metabolites, such as this compound, in biological matrices is essential for pharmacokinetic and drug metabolism studies.

Q2: What are the key challenges in quantifying this compound by HPLC-MS?

A2: The primary challenges include:

  • Ion Suppression/Enhancement: Biological matrices are complex and can contain endogenous components that co-elute with the analyte, affecting its ionization efficiency and leading to inaccurate quantification.

  • Low Endogenous Levels: As a metabolite, its concentration in biological samples can be very low, requiring a highly sensitive and optimized method for detection and quantification.

  • Chromatographic Resolution: Achieving good peak shape and separation from isomeric or structurally similar compounds is critical for accurate measurement.

  • Analyte Stability: Like many biological molecules, this compound may be susceptible to degradation under certain storage and handling conditions.

Q3: What are the typical instrument settings for the analysis of this compound?

A3: While optimal settings will vary between instruments, a good starting point for method development is electrospray ionization (ESI) in positive mode. Key parameters to optimize include capillary voltage, source temperature, desolvation gas flow, and collision energy for MS/MS fragmentation.

Q4: How can I ensure the stability of this compound in my samples?

A4: For related aminopterin derivatives, stability in plasma has been observed for up to 28 days at ambient temperature.[2] However, it is best practice to store biological samples at -80°C until analysis. For short-term storage and during sample preparation, keeping samples on ice is recommended. It is also advisable to perform freeze-thaw stability experiments to assess any degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Possible Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker eluotropic strength than the initial mobile phase.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions Adjust the mobile phase pH or add a competing agent to minimize unwanted interactions with the stationary phase.
Column Void A void at the head of the column can cause peak splitting. Replace the column.
Problem 2: Low or No Signal Intensity
Possible Cause Recommended Solution
Ion Suppression Modify the chromatographic method to separate the analyte from the suppressing matrix components. Improve the sample preparation procedure to remove interferences.
Incorrect MS Parameters Optimize source parameters (e.g., capillary voltage, gas flows, temperature) and MS/MS transition (collision energy).
Analyte Degradation Ensure proper sample handling and storage. Prepare fresh samples and standards.
Instrument Contamination Clean the ion source and mass spectrometer inlet.
Low Analyte Concentration Concentrate the sample or use a more sensitive instrument.
Problem 3: High Background Noise or Ghost Peaks
Possible Cause Recommended Solution
Contaminated Mobile Phase Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover.
Contaminated HPLC System Flush the entire HPLC system with an appropriate cleaning solution.
Leak in the System Check all fittings and connections for leaks.

Experimental Protocols

Hypothetical HPLC-MS/MS Method for this compound

This protocol is a starting point and should be optimized for your specific instrumentation and application.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

2. HPLC Parameters

Parameter Value
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. MS/MS Parameters (Hypothetical)

To determine the exact mass and fragmentation of this compound, direct infusion of a standard into the mass spectrometer is required. The following are hypothetical values based on the structure (Aminopterin + Aspartic Acid - H₂O).

  • Aminopterin: C₁₉H₂₀N₈O₅ (Molar Mass: 440.41 g/mol )

  • Aspartic Acid: C₄H₇NO₄ (Molar Mass: 133.10 g/mol )

  • This compound (approximate mass): C₂₃H₂₅N₉O₈ (Molar Mass: 555.50 g/mol )

Parameter Value
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 556.2
Product Ion (Q3) m/z 441.2 (Loss of Aspartic Acid)
Collision Energy To be optimized (e.g., 20-30 eV)
Dwell Time 100 ms

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_column C18 Column reconstitution->hplc_column mass_spec Mass Spectrometer (ESI+) hplc_column->mass_spec quantification Quantification mass_spec->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Problem with HPLC-MS Data peak_shape Poor Peak Shape? start->peak_shape signal_intensity Low/No Signal? peak_shape->signal_intensity No check_column Check Column & Injection Solvent peak_shape->check_column Yes background_noise High Background? signal_intensity->background_noise No optimize_ms Optimize MS Parameters & Check for Ion Suppression signal_intensity->optimize_ms Yes check_solvents Check Mobile Phase & System for Contamination background_noise->check_solvents Yes end Problem Resolved background_noise->end No check_column->end optimize_ms->end check_solvents->end

Caption: Troubleshooting decision tree for HPLC-MS analysis.

References

Technical Support Center: Optimizing the Therapeutic Window of 4-Aminopteroylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Aminopteroylaspartic acid and related dihydrofolate reductase (DHFR) inhibitors. Given the limited direct literature on this compound, this guide draws parallels from the extensive research on the closely related and well-characterized antifolates, Aminopterin and Methotrexate (B535133).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, as a derivative of 4-aminopteroic acid, is presumed to function as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[1][2] By inhibiting DHFR, this compound depletes the cellular pool of THF, leading to the disruption of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[1]

Q2: What is the rationale for replacing the glutamic acid moiety (as in Aminopterin) with aspartic acid?

A2: While specific data for this compound is scarce, the modification of the amino acid side chain in antifolates can influence several key properties. These include cellular uptake through folate transporters like the reduced folate carrier (RFC), the efficiency of intracellular polyglutamylation by folylpolyglutamate synthetase (FPGS), and the binding affinity to DHFR. Altering the side chain from glutamic acid to aspartic acid could potentially modify the drug's therapeutic index by altering its transport, retention, and target engagement characteristics.

Q3: How can I rescue cells from the cytotoxic effects of this compound in my experiments?

A3: Leucovorin (folinic acid), a reduced form of folic acid, can be used to bypass the metabolic block induced by DHFR inhibitors.[3] Leucovorin is converted to THF without the need for DHFR, thus replenishing the THF pool and allowing for the resumption of nucleotide and amino acid synthesis. This "rescue" is a standard procedure in high-dose methotrexate therapy and can be adapted for in vitro experiments to distinguish between on-target DHFR inhibition and potential off-target toxicities.[3][4]

Q4: What are the key determinants of cellular sensitivity to antifolates like this compound?

A4: Cellular sensitivity is multifactorial and includes:

  • Transport: Efficient uptake of the drug, primarily through the reduced folate carrier (RFC).

  • Polyglutamylation: Intracellular conversion to polyglutamated forms by folylpolyglutamate synthetase (FPGS). Polyglutamates are retained more effectively within the cell and have a higher affinity for DHFR.

  • DHFR Expression and Activity: Higher levels of DHFR may require higher drug concentrations for effective inhibition.

  • Cellular Folate Levels: High intracellular folate levels can compete with the antifolate for binding to DHFR and FPGS.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Experiments

Potential Cause Recommended Solution
Inconsistent Cell Seeding: Uneven cell numbers in wells.Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between dispensing.[5]
Edge Effects: Evaporation from the outer wells of the microplate.Fill the perimeter wells with sterile PBS or media without cells to create a humidity barrier. Ensure the incubator has adequate humidity.[5]
Compound Instability: Degradation of this compound in solution.Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Test the stability of the compound in your specific cell culture medium over the time course of the experiment.[6]
Cell Passage Number: High passage numbers can lead to phenotypic drift.Use cells within a consistent and low passage number range for all experiments.

Issue 2: Discrepancy Between Biochemical (Enzyme) and Cell-Based Assay Potency

Potential Cause Recommended Solution
Poor Cell Permeability: The compound may not efficiently enter the cells.Investigate the expression of folate transporters (e.g., RFC) in your cell line. Consider using cell lines with known high expression of these transporters.
Drug Efflux: Active transport of the compound out of the cell by efflux pumps.Use efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) as experimental controls to assess the impact of efflux on your compound's activity.
Compound Metabolism: The cell line may rapidly metabolize and inactivate the compound.Analyze the metabolic stability of your compound in the presence of liver microsomes or cell lysates.
Serum Protein Binding: The compound may bind to proteins in the fetal bovine serum (FBS), reducing its free concentration.Perform assays in low-serum or serum-free conditions, if possible. Determine the fraction of your compound bound to serum proteins.

Issue 3: Unexpected Toxicity or Phenotypes Not Consistent with DHFR Inhibition

Potential Cause Recommended Solution
Off-Target Effects: The compound may be inhibiting other cellular targets.Conduct a folinic acid (leucovorin) rescue experiment. If leucovorin does not rescue the cells from toxicity, it suggests an off-target mechanism.[4] Use a structurally unrelated DHFR inhibitor as a control to see if it phenocopies the observed effect.
Metabolite Toxicity: A metabolite of the parent compound may be responsible for the observed toxicity.Identify potential metabolites and test their cytotoxicity independently.
Assay Interference: The compound may directly interfere with the assay chemistry (e.g., reducing MTT reagent).Run a cell-free control to test for direct interaction between your compound and the assay reagents.[5]

Quantitative Data

Table 1: In Vitro Cytotoxicity of Aminopterin and Methotrexate in various cell lines.

CompoundCell LineIC50 (nM)Assay TypeExposure Time
AminopterinPediatric Leukemia/Lymphoma (Median)17Sulforhodamine B120 h
MethotrexatePediatric Leukemia/Lymphoma (Median)78Sulforhodamine B120 h
AminopterinL1210 (murine leukemia)2Not SpecifiedNot Specified
MethotrexateL1210 (murine leukemia)2Not SpecifiedNot Specified
Methotrexate143B (osteosarcoma)8.8Not SpecifiedNot Specified
Methotrexate786-0 (renal carcinoma)33Not SpecifiedNot Specified
MethotrexateA549 (lung carcinoma)14MTS48 h

This table summarizes data from multiple sources for comparative purposes.[7][8][9]

Experimental Protocols

Protocol 1: In Vitro DHFR Enzyme Inhibition Assay

This protocol outlines a standard biochemical assay to determine the inhibitory activity of a compound on purified DHFR enzyme.

Materials:

  • Purified recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[10]

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Test compound (e.g., this compound)

  • Positive control (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Reagents:

    • Reconstitute DHFR enzyme in cold assay buffer to a working concentration (e.g., 200 nM).[10]

    • Prepare a 10 mM stock of NADPH in assay buffer.[10]

    • Prepare a 10 mM stock of DHF in assay buffer (may require a small amount of NaOH to dissolve, then adjust pH to 7.5). Protect from light.[10]

    • Prepare serial dilutions of the test compound and methotrexate in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): 90 µL Assay Buffer + 10 µL DHF + 10 µL NADPH.[10]

    • Negative Control (No Inhibitor): 88 µL Assay Buffer + 2 µL DMSO (or vehicle) + 10 µL DHFR enzyme.[10]

    • Positive Control: 88 µL Assay Buffer + 2 µL Methotrexate + 10 µL DHFR enzyme.[10]

    • Test Wells: 88 µL Assay Buffer + 2 µL of each test compound dilution + 10 µL DHFR enzyme.[10]

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Add 10 µL of the DHF substrate solution to all wells.[10]

  • Measurement: Immediately begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes. The rate of decrease in absorbance corresponds to NADPH oxidation.[10]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the negative control and plot against the inhibitor concentration to calculate the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effect of a compound on a cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[11]

  • 96-well cell culture plate

  • Test compound

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound. Include a vehicle-only control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition:

    • For adherent cells, carefully aspirate the media. For suspension cells, centrifuge the plate and then aspirate.[11]

    • Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[11]

  • Incubation: Incubate the plate at 37°C for 3 hours.[11]

  • Formazan (B1609692) Solubilization: Add 150 µL of MTT solvent to each well.[11]

  • Shaking: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]

  • Measurement: Read the absorbance at 590 nm within 1 hour.[11]

  • Data Analysis: Subtract the background absorbance (media only). Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

DHFR_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_folate_cycle Folate Cycle cluster_synthesis Biosynthesis cluster_outcome Cellular Outcome Folate Folate RFC Reduced Folate Carrier (RFC) Folate->RFC Uptake Antifolate 4-Aminopteroylaspartic acid Antifolate->RFC Uptake Antifolate_in 4-Aminopteroylaspartic acid RFC->Antifolate_in DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids DHFR->THF FPGS FPGS Polyglutamates Polyglutamated Antifolate FPGS->Polyglutamates Antifolate_in->DHFR Inhibition Antifolate_in->FPGS Polyglutamates->DHFR Enhanced Inhibition DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA CellCycleArrest Cell Cycle Arrest DNA_RNA->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Assay_Setup Review Assay Setup & Reagents Start->Check_Assay_Setup Check_Cell_Health Assess Cell Health & Culture Conditions Start->Check_Cell_Health Check_Compound Verify Compound Integrity & Handling Start->Check_Compound Inconsistent_Pipetting Inconsistent Pipetting? Check_Assay_Setup->Inconsistent_Pipetting High_Passage High Cell Passage? Check_Cell_Health->High_Passage Compound_Precipitation Compound Precipitation? Check_Compound->Compound_Precipitation Edge_Effects Edge Effects? Inconsistent_Pipetting->Edge_Effects No Calibrate_Pipettes Calibrate Pipettes & Use Master Mixes Inconsistent_Pipetting->Calibrate_Pipettes Yes Reagent_Degradation Reagent Degradation? Edge_Effects->Reagent_Degradation No Use_Perimeter_Wells Use Perimeter Wells with PBS/Media Edge_Effects->Use_Perimeter_Wells Yes Prepare_Fresh_Reagents Prepare Fresh Reagents Reagent_Degradation->Prepare_Fresh_Reagents Yes Contamination Contamination? High_Passage->Contamination No Use_Low_Passage Use Low Passage Cells High_Passage->Use_Low_Passage Yes Test_for_Mycoplasma Test for Mycoplasma Contamination->Test_for_Mycoplasma Yes Compound_Degradation Compound Degradation? Compound_Precipitation->Compound_Degradation No Check_Solubility Check Solubility in Media Compound_Precipitation->Check_Solubility Yes Fresh_Stock_Solutions Prepare Fresh Stock Solutions Compound_Degradation->Fresh_Stock_Solutions Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Reducing the off-target effects of 4-Aminopteroylaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminopteroylaspartic acid (4-APA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this antifolate compound during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (4-APA) is a synthetic antifolate, analogous to aminopterin (B17811) and methotrexate (B535133).[1] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[2][3] By binding with high affinity to DHFR, it blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA, RNA, and protein synthesis.[4] Inhibition of DHFR leads to a depletion of these precursors, thereby halting cell division and proliferation.[1]

Q2: What are the primary on-target and potential off-target effects of 4-APA?

A2: The primary on-target effect is the inhibition of DHFR in rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and apoptosis.[4] Potential off-target effects arise because DHFR is a ubiquitous enzyme essential for all dividing cells.[5] Therefore, non-cancerous, rapidly dividing cells (e.g., in bone marrow and the gastrointestinal tract) are also susceptible to DHFR inhibition, leading to toxicity.[6] Other off-target effects can include interactions with other folate-dependent enzymes or transporters, although these are generally less pronounced than the primary DHFR inhibition.

Q3: How does cellular uptake and metabolism influence the activity and toxicity of 4-APA?

A3: Like other antifolates, 4-APA's efficacy and toxicity are heavily dependent on its transport into the cell and its subsequent metabolism.[7] Cellular uptake is primarily mediated by the reduced folate carrier (RFC).[7] Once inside the cell, 4-APA can be polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS).[8][9] Polyglutamylation traps the drug inside the cell, increasing its intracellular concentration and retention, which enhances its inhibitory effect on DHFR.[10] The efficiency of these two processes—transport and polyglutamylation—can vary significantly between different cell types, influencing both on-target efficacy and off-target toxicity.[11]

Q4: Can I rescue cells from 4-APA toxicity? If so, how?

A4: Yes, cells can be rescued from the toxic effects of 4-APA using Leucovorin (folinic acid).[1] Leucovorin is a reduced form of folic acid that is downstream of the DHFR-catalyzed step in the folate pathway.[1] It can be converted to THF and other folate cofactors without the need for DHFR activity, thus replenishing the depleted nucleotide pools and bypassing the enzymatic block.[1] This "Leucovorin rescue" is a common strategy used in high-dose antifolate therapy to protect normal tissues.[6] Note that standard folic acid is not an effective rescue agent as its conversion to THF is blocked by 4-APA.[1]

Troubleshooting Guide

Problem 1: High variability or poor reproducibility in experimental results.

Possible Cause Troubleshooting Step
Compound Instability Folate derivatives can be sensitive to light and pH.[12] Prepare fresh stock solutions, store them protected from light in small aliquots at -20°C, and use a validated buffer system.
Precipitation in Media 4-APA may have low solubility at neutral pH. If precipitation is observed, prepare stock solutions in a dilute alkaline solution (e.g., 0.1 M NaOH) before diluting into the final medium.[12] Visually inspect media for precipitates before use.
Cell Line Heterogeneity Variations in the expression levels of DHFR, RFC, or FPGS can alter sensitivity.[7] Use low-passage number cells and periodically verify the expression of these key proteins via Western blot or qPCR.

Problem 2: Unexpectedly high cytotoxicity in control or non-target cell lines.

Possible Cause Troubleshooting Step
High Proliferation Rate The control cell line may be dividing more rapidly than anticipated, making it more sensitive to antifolate treatment. Assess the doubling time of your control cells.
Efficient Drug Uptake/Retention Control cells may have high expression of the reduced folate carrier (RFC) or high FPGS activity, leading to enhanced drug accumulation.[11] Compare RFC and FPGS expression levels between your target and control cells.
Off-Target Enzyme Inhibition While DHFR is the primary target, high concentrations of 4-APA could inhibit other folate-dependent enzymes. Perform a dose-response curve to find the lowest effective concentration. Consider using Leucovorin rescue to confirm that the observed toxicity is due to folate pathway disruption.[1]

Problem 3: Target cells are showing resistance to 4-APA treatment.

Possible Cause Troubleshooting Step
DHFR Overexpression Resistant cells may amplify the DHFR gene, leading to higher enzyme levels that overcome competitive inhibition.[4][7] Quantify DHFR protein levels in treated vs. untreated cells.
Impaired Drug Transport Reduced expression or mutation of the RFC transporter can decrease drug influx.[7]
Defective Polyglutamylation Low activity or mutations in the FPGS enzyme can prevent the intracellular accumulation and retention of 4-APA.[7][11] This is a common mechanism of resistance to antifolates.[11]

Quantitative Data Summary

The following table summarizes key enzymatic inhibition and cellular activity parameters for aminopterin and methotrexate, the parent compounds of 4-APA. These values provide a baseline for understanding the expected potency. The values for 4-APA are expected to be in a similar range but will require empirical determination.

Compound Target Parameter Value Reference Cell/Enzyme Source
AminopterinDHFRKi3.7 pMMurine L1210 Leukemia Cells
AminopterinFPGSKm25 µMBeef Liver
AminopterinCellular GrowthIC504.4 nMCCRF-CEM Cells (72h exposure)
MethotrexateDHFRIC50~0.160 µML1210 Mouse Leukemia
MethotrexateFPGSKm100 µMBeef Liver
MethotrexateCellular GrowthIC50~0.002 µMWild-type L1210 Cells

Table based on data from multiple sources.[2][8][13]

Key Signaling and Experimental Workflow Diagrams

Folate_Metabolism_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Folate_in Folate / 4-APA RFC Reduced Folate Carrier (RFC) Folate_in->RFC Transport Folate_in_cell Folate / 4-APA DHF Dihydrofolate (DHF) Folate_in_cell->DHF Metabolic Conversion DHFR DHFR Folate_in_cell->DHFR Inhibition by 4-APA FPGS FPGS Folate_in_cell->FPGS Substrate DHF->DHFR THF Tetrahydrofolate (THF) dUMP dUMP THF->dUMP Purines Purine Synthesis THF->Purines TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA_RNA DNA, RNA, Protein Synthesis dTMP->DNA_RNA Purines->DNA_RNA Polyglutamates 4-APA Polyglutamates Polyglutamates->DHFR Enhanced Inhibition & Intracellular Retention DHFR->THF Reduction TS->dTMP FPGS->Polyglutamates RFC->Folate_in_cell Troubleshooting_Workflow Start High Off-Target Cytotoxicity Observed Check_Conc Is the 4-APA concentration in the optimal range? Start->Check_Conc High_Conc Reduce concentration. Perform dose-response assay. Check_Conc->High_Conc No Conc_OK Concentration is optimal. Check_Conc->Conc_OK Yes Check_Rescue Does Leucovorin rescue the cytotoxic effect? Conc_OK->Check_Rescue Rescue_Yes Toxicity is on-pathway (folate-dependent). Consider cell line sensitivity. Check_Rescue->Rescue_Yes Yes Rescue_No Toxicity may be due to a true off-target effect or compound impurity. Check_Rescue->Rescue_No No Check_Cells Assess cell sensitivity: - Proliferation rate - RFC & FPGS expression Rescue_Yes->Check_Cells Analyze_Compound Verify compound purity and identity (e.g., via LC-MS). Rescue_No->Analyze_Compound Drug_Efficacy_Logic cluster_Factors Determinants of Intracellular Drug Action cluster_Consequences Pharmacological Outcomes Transport Cellular Uptake (e.g., via RFC) Concentration Intracellular Drug Concentration & Retention Transport->Concentration Increases Polyglutamylation Polyglutamylation (via FPGS) Polyglutamylation->Concentration Increases Efflux Cellular Efflux (e.g., via MRPs) Efflux->Concentration Decreases OnTarget On-Target Efficacy (DHFR Inhibition) Concentration->OnTarget Directly Correlates OffTarget Off-Target Toxicity Concentration->OffTarget Correlates at High Levels OnTarget->OffTarget Therapeutic Window

References

Challenges in developing drug delivery systems for 4-Aminopteroylaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers developing drug delivery systems for 4-Aminopteroylaspartic acid. This resource provides answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic derivative of pterin (B48896) and an analogue of folic acid.[1][2][3] Like its close relatives aminopterin (B17811) and methotrexate (B535133), it functions as an antifolate agent.[1][4] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[5][6][7] By binding with high affinity to DHFR, it prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6][7] THF is a crucial cofactor for the synthesis of nucleotide precursors (purines and thymidylate) and several amino acids.[5][6] The resulting depletion of THF disrupts DNA, RNA, and protein synthesis, which is particularly effective at halting the proliferation of rapidly dividing cells, such as cancer cells.[1][5][7][8]

Q2: What are the primary challenges in developing drug delivery systems for this compound?

A2: The primary challenges stem from its physicochemical properties. As a small, hydrophilic molecule, this compound faces several hurdles:

  • Low Encapsulation Efficiency (EE): Due to its high water solubility, the drug tends to partition into the external aqueous phase during the formulation of nanoparticles (like liposomes or polymeric particles), leading to low drug loading.[9][10]

  • Rapid Systemic Clearance: Small hydrophilic molecules are often quickly cleared from the bloodstream, reducing the time they have to reach the target site.[10][11]

  • Poor Membrane Permeability: The hydrophilic nature of the molecule can limit its ability to passively diffuse across cell membranes to reach its intracellular target, DHFR.[12]

  • Stability Issues: Antifolates can be sensitive to light and heat, which can pose challenges during formulation and storage.[2][12]

Q3: What types of nanocarriers are suitable for delivering this compound?

A3: Several types of nanocarriers can be engineered to overcome the delivery challenges:

  • Liposomes: These lipid-based vesicles can encapsulate hydrophilic drugs in their aqueous core.[10][13] Modifying the lipid composition and preparation method can improve encapsulation and stability.[14][15]

  • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) can be used to form a matrix that entraps the drug.[11][16][17] These systems can be designed for sustained release and improved pharmacokinetic profiles.[11][18]

  • Poly(amino acid)-based Carriers: Amphiphilic polymers based on amino acids like poly(aspartic acid) can self-assemble into micelles or nanoparticles to carry drugs.[19][20]

Troubleshooting Guides

This section addresses specific problems you may encounter during the formulation and characterization of this compound delivery systems.

Problem 1: Low Encapsulation Efficiency (EE% < 20%)

Potential Causes & Solutions

  • Drug Leakage into External Phase: This is the most common issue for hydrophilic drugs like this compound during emulsification or hydration steps.[9]

    • Solution 1 (For Liposomes): Optimize the hydration process. Use a smaller hydration volume to increase the drug concentration.[14] Repeated freeze-thaw cycles after hydration can also enhance encapsulation by disrupting lipid bilayers and allowing more drug to be entrapped upon annealing.[21]

    • Solution 2 (For Polymeric NPs): Use a double emulsion method (water-in-oil-in-water, W/O/W) for polymers like PLGA. This creates an initial water-in-oil emulsion that helps contain the hydrophilic drug before the final dispersion in the external water phase.[9]

    • Solution 3 (Modify Drug-Carrier Interaction): Incorporate lipids or polymers with an opposite charge to that of the drug. The resulting electrostatic interaction can help retain the drug within the nanoparticle.[10]

    • Solution 4 (Change Solvent System): For emulsion-based methods, consider a non-aqueous external phase (a W/O/O or S/O/O method) to prevent the drug from partitioning out of the primary emulsion.[9]

Problem 2: Particle Size is Too Large (>500 nm) or Polydispersity Index (PDI) is High (>0.4)

Potential Causes & Solutions

  • Aggregation During Formulation: Nanoparticles may aggregate due to insufficient surface charge or stabilizer.

    • Solution 1 (Optimize Homogenization): Increase the sonication power/time or extrusion cycles to reduce particle size and improve uniformity.[22] For polymeric nanoparticles, adjusting the homogenization speed during the emulsion step is critical.[16]

    • Solution 2 (Adjust Stabilizer Concentration): In emulsion-based preparations, the concentration of the surfactant (e.g., PVA, Poloxamer) is crucial. Too little can lead to aggregation, while too much can result in a very small but polydisperse population. Systematically vary the stabilizer concentration.

    • Solution 3 (Increase Zeta Potential): Incorporate charged lipids (e.g., DSPG, DOTAP for liposomes) or polymers (e.g., chitosan) to increase the absolute value of the zeta potential. A value > |25| mV is generally sufficient to ensure colloidal stability through electrostatic repulsion.[11]

    • Solution 4 (Control Polymer/Lipid Concentration): Very high concentrations of the polymer or lipid can lead to increased viscosity of the organic phase, hindering the formation of small, uniform droplets during emulsification.[14][16]

Problem 3: Burst Release of Drug (>60% in the first few hours)

Potential Causes & Solutions

  • High Amount of Surface-Adsorbed Drug: Drug that is weakly adsorbed to the nanoparticle surface will be released immediately upon contact with release media.

    • Solution 1 (Purification): Ensure that the nanoparticle suspension is properly purified to remove unencapsulated and loosely adsorbed drug. Techniques like dialysis or centrifugal ultrafiltration are effective.[23]

  • Porous or Unstable Nanoparticle Structure: The nanoparticle matrix may be too permeable or unstable in the release medium.

    • Solution 2 (Increase Matrix Density): For liposomes, add cholesterol (up to a 1:1 molar ratio with the primary phospholipid) to increase the packing density of the lipid bilayer and reduce permeability.[14] For polymeric nanoparticles, using a higher molecular weight polymer can result in a denser matrix and slower drug diffusion.

    • Solution 3 (Cross-linking): For certain polymeric systems like chitosan, use a cross-linking agent (e.g., tripolyphosphate) to create a more robust network, which will slow down both polymer degradation and drug release.[17]

Data Presentation

Table 1: Physicochemical Properties of Antifolate Drugs (Aminopterin/Methotrexate as Proxies)
PropertyValueSignificance for Drug Delivery
Molecular Weight ~440-454 g/mol [8][16]Small molecule size can lead to rapid diffusion and release from nanocarriers.
Aqueous Solubility Poor to slight (e.g., 0.01 mg/mL for MTX at 20°C)[12][16]Although generally considered hydrophilic, solubility is pH-dependent. At physiological pH, it is an ionized, water-soluble anion.[12]
Log P ~0.53 (for MTX)[12]Indicates a predominantly hydrophilic character, making encapsulation in hydrophobic cores challenging and favoring leakage into aqueous media.
pKa Values 3.8, 4.8, 5.6 (for MTX)[12]The molecule carries a negative charge at physiological pH (7.4), which influences its interaction with charged carriers and cell membranes.
Table 2: Typical Formulation Parameters for Antifolate Drug Delivery Systems
Formulation TypeTypical Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (EE%)Reference
PLGA Nanoparticles 180 - 290< 0.2-15 to -3060 - 75%[16]
Chitosan Nanoparticles ~280< 0.3> +30~88%[11]
Lipid-Polymer Hybrid NPs ~160< 0.2Highly Negative~93%[18]
Liposomes (Optimized) 100 - 200< 0.2Variable40 - 60% (for hydrophilic drugs)[15]

Experimental Protocols

Protocol 1: Liposome (B1194612) Formulation via Thin-Film Hydration

This protocol is a standard method for encapsulating hydrophilic drugs like this compound.[22][24]

Materials:

  • Primary Phospholipid (e.g., DSPC or Soy PC)

  • Cholesterol

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • This compound

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipid and cholesterol in the chloroform/methanol mixture in a round-bottom flask. A common molar ratio is 2:1 or 1:1 (phospholipid:cholesterol).

    • Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the flask wall.[24]

    • Continue evaporation for at least 1 hour after the film appears dry to remove all residual organic solvent.

  • Hydration:

    • Prepare a solution of this compound in the hydration buffer at a desired concentration.

    • Add the drug solution to the flask containing the dry lipid film.

    • Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid's phase transition temperature for 1-2 hours. This process swells the lipid sheets and forms multilamellar vesicles (MLVs).[22]

  • Size Reduction (Homogenization):

    • To obtain smaller, unilamellar vesicles (LUVs), the MLV suspension must be downsized.

    • Sonication: Use a probe sonicator on ice to prevent lipid degradation.

    • Extrusion (Recommended): Load the suspension into an extruder and pass it repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm).[22]

  • Purification:

    • Remove the unencapsulated drug from the liposome suspension.

    • Dialysis: Dialyze the sample against the hydration buffer using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) (e.g., 10-14 kDa).[23]

    • Size Exclusion Chromatography: Pass the suspension through a Sephadex G-50 column. The larger liposomes will elute first, followed by the smaller, free drug molecules.

Protocol 2: PLGA Nanoparticle Formulation via Emulsion-Solvent Evaporation

This protocol describes a double emulsion (W/O/W) method suitable for encapsulating hydrophilic drugs.[16]

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or Ethyl Acetate (as the oil phase)

  • Polyvinyl Alcohol (PVA) or Poloxamer 188 (as a stabilizer)

  • This compound

  • Deionized Water

Procedure:

  • Prepare Solutions:

    • Dissolve PLGA in DCM to create the oil phase (e.g., 10 mg/mL).

    • Dissolve this compound in deionized water to create the internal aqueous phase (W1).

    • Dissolve PVA in deionized water to create the external aqueous phase (W2) (e.g., 2% w/v).

  • Form Primary Emulsion (W/O):

    • Add a small volume of the internal aqueous phase (W1) to the oil phase.

    • Emulsify using a high-speed homogenizer or probe sonicator on ice to create a fine water-in-oil emulsion.

  • Form Double Emulsion (W/O/W):

    • Immediately add the primary emulsion to a larger volume of the external aqueous phase (W2).

    • Homogenize or sonicate again, but typically at a lower energy, to form the final W/O/W double emulsion. The droplet size of this emulsion will determine the final nanoparticle size.

  • Solvent Evaporation:

    • Transfer the double emulsion to a beaker and stir magnetically at room temperature for several hours (e.g., 4-6 hours) or overnight. This allows the DCM to evaporate, causing the PLGA to precipitate and form solid nanoparticles.

  • Washing and Collection:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20 minutes).

    • Discard the supernatant, which contains excess PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times to ensure complete removal of the stabilizer.

  • Lyophilization (Optional):

    • For long-term storage, the washed nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and then freeze-dried to obtain a powder.

Visualizations

DHFR_Inhibition_Pathway cluster_cell Cancer Cell Drug_ext 4-Aminopteroylaspartic acid (Drug) Transport Folate Transporter Drug_ext->Transport Enters cell via Drug_int Drug Transport->Drug_int DHFR DHFR Drug_int->DHFR Binds to Inhibition Inhibition Drug_int->Inhibition THF THF (Tetrahydrofolate) DHFR->THF Reduces Block Block DHFR->Block DHF DHF (Dihydrofolate) DHF->DHFR Substrate Synthesis Nucleotide & Amino Acid Synthesis THF->Synthesis Required for DNA_Synth DNA Synthesis & Cell Division Synthesis->DNA_Synth Enables Inhibition->DHFR Block->THF

Caption: Mechanism of action of this compound.

Experimental_Workflow N0 1. Formulation (e.g., Thin-Film Hydration or Emulsion Evaporation) N1 2. Purification (Dialysis or Centrifugation) N0->N1 N2 3. Physicochemical Characterization N1->N2 N3 Size & PDI (DLS) N2->N3 N4 Zeta Potential N2->N4 N5 Morphology (TEM/SEM) N2->N5 N6 Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) N2->N6 N7 4. In-Vitro Release Study (e.g., Dialysis Method) N2->N7 N8 5. In-Vitro Cell Studies (e.g., Cytotoxicity Assay) N7->N8 N9 6. Data Analysis & Optimization N8->N9

Caption: Workflow for nanoparticle formulation and characterization.

Troubleshooting_Logic Start Problem: Low In-Vitro Efficacy Check_Loading Is Drug Loading Confirmed & Sufficient? Start->Check_Loading Check_Release Does In-Vitro Release Assay Show Drug Release? Check_Loading->Check_Release Yes Sol_Loading Solution: Re-evaluate formulation protocol to increase EE%. Check_Loading->Sol_Loading No Check_Stability Are Nanoparticles Stable in Cell Culture Media? Check_Release->Check_Stability Yes Sol_Release Solution: Modify carrier composition (e.g., different polymer/lipid) to facilitate release. Check_Release->Sol_Release No Check_Uptake Is Cellular Uptake Occurring? Check_Stability->Check_Uptake Yes Sol_Stability Solution: Add PEG coating or adjust surface charge to prevent aggregation/opsonization. Check_Stability->Sol_Stability No Sol_Uptake Solution: Add targeting ligands or cell-penetrating peptides to nanoparticle surface. Check_Uptake->Sol_Uptake No End Root cause likely identified. Check_Uptake->End Yes

Caption: Decision tree for troubleshooting low in-vitro efficacy.

References

Identifying and characterizing impurities in 4-Aminopteroylaspartic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 4-Aminopteroylaspartic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in the synthesis of this compound?

A1: During the synthesis of this compound, several impurities can arise from starting materials, intermediates, and side reactions. While a definitive list is dependent on the specific synthetic route, potential impurities can be categorized as follows:

  • Starting Material Residues: Unreacted starting materials such as p-aminobenzoyl-L-aspartic acid and 2,4,5-triamino-6-hydroxypyrimidine.

  • Intermediates: Incomplete conversion of intermediates to the final product.

  • By-products: Formation of structurally related molecules through side reactions. Examples include isomers, degradation products, and products from undesired condensation reactions.[1][2][3]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process.[1][2]

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a powerful tool for separating and quantifying impurities.[4][5][6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.[2][9][10]

Q3: What are the recommended analytical techniques for characterizing unknown impurities?

A3: For the characterization of unknown impurities, a multi-pronged approach is recommended:

  • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition of the impurity.[11][12]

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that provide structural clues.[11][12]

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.[2][9][10]

  • Isolation and Purification: If necessary, preparative HPLC can be used to isolate a sufficient quantity of the impurity for thorough characterization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and analysis of this compound.

Problem 1: Unexpected peaks in the HPLC chromatogram.
  • Possible Cause 1: Starting Material or Reagent Contamination.

    • Troubleshooting:

      • Analyze all starting materials and reagents by HPLC to check for purity.

      • If impurities are found, purify the starting materials or use a higher-grade source.

  • Possible Cause 2: Side Reactions During Synthesis.

    • Troubleshooting:

      • Optimize reaction conditions (temperature, reaction time, pH) to minimize the formation of by-products.

      • Investigate the effect of the order of reagent addition.

  • Possible Cause 3: Degradation of the Product.

    • Troubleshooting:

      • Assess the stability of this compound under the analytical and storage conditions.

      • Use milder work-up and purification procedures. Store the final product and intermediates under appropriate conditions (e.g., low temperature, protected from light and moisture).

Problem 2: Difficulty in identifying an unknown impurity.
  • Possible Cause: Insufficient data for structural elucidation.

    • Troubleshooting:

      • Data Acquisition:

        • Acquire High-Resolution Mass Spectrometry (HRMS) data to determine the elemental composition.

        • Perform Tandem Mass Spectrometry (MS/MS) to study fragmentation patterns.

        • Obtain a full suite of 1D and 2D NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC).

      • Isolation:

        • If the impurity is present at a sufficient level, use preparative HPLC to isolate the compound for detailed spectroscopic analysis.

      • Database Searching:

        • Compare the obtained mass and fragmentation data with chemical databases to search for known compounds with similar characteristics.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity CategoryPotential CompoundsLikely Source
Starting Materials p-aminobenzoyl-L-aspartic acidIncomplete reaction
2,4,5-triamino-6-hydroxypyrimidineIncomplete reaction
By-products Isomers of this compoundNon-specific reactions
Oxidized or reduced derivativesReaction with air or reducing/oxidizing agents
N-oxide derivativesOxidation of nitrogen atoms in the pteridine (B1203161) ring
Degradation Products Cleavage of the amide bondHydrolysis
Pteridine ring openingpH extremes or harsh reaction conditions

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general method for the purity analysis of this compound. The specific conditions may need to be optimized for your particular sample and instrument.

  • Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm and 350 nm, or MS in positive ion mode.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Protocol 2: Mass Spectrometry (MS) for Impurity Identification
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Scan Mode: Full scan MS and data-dependent MS/MS.

  • Mass Range: m/z 100-1000.

  • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting cluster_characterization Impurity Characterization synthesis 4-Aminopteroylaspartic Acid Synthesis hplc_initial Initial HPLC Analysis synthesis->hplc_initial unexpected_peaks Unexpected Peaks Detected hplc_initial->unexpected_peaks Impurity Detected check_sm Check Starting Material Purity unexpected_peaks->check_sm optimize_rxn Optimize Reaction Conditions unexpected_peaks->optimize_rxn check_stability Assess Product Stability unexpected_peaks->check_stability isolate Isolate Impurity (Prep-HPLC) unexpected_peaks->isolate hrms HRMS & MS/MS isolate->hrms nmr 1D & 2D NMR isolate->nmr structure Structure Elucidation hrms->structure nmr->structure

Caption: Experimental workflow for identifying and characterizing impurities.

logical_relationship cluster_source Source Identification cluster_characterization Structural Characterization cluster_mitigation Mitigation Strategies impurity Impurity Detected source Identify Source impurity->source characterize Characterize Structure impurity->characterize mitigate Mitigate Formation source->mitigate sm Starting Materials source->sm side_reaction Side Reaction source->side_reaction degradation Degradation source->degradation characterize->mitigate hplc_ms HPLC-MS characterize->hplc_ms nmr_spec NMR Spectroscopy characterize->nmr_spec purify_sm Purify Starting Materials mitigate->purify_sm optimize_cond Optimize Reaction Conditions mitigate->optimize_cond modify_workup Modify Workup/ Purification mitigate->modify_workup

References

Best practices for the storage and handling of 4-Aminopteroylaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Aminopteroylaspartic Acid

Disclaimer: this compound is a specialized derivative of aminopterin. Specific handling and stability data for this exact compound are not widely available. The following best practices are based on established protocols for the parent compound, aminopterin, and other closely related folic acid antagonists like methotrexate. Researchers should always consult the manufacturer-specific Safety Data Sheet (SDS) and perform small-scale stability tests under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an analog of folic acid. Like its parent compound aminopterin, it is expected to function as a potent enzyme inhibitor. The primary mechanism of action for this class of compounds is the competitive inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (precursors to DNA and RNA) and certain amino acids. By inhibiting DHFR, this compound can disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, which is particularly effective against rapidly proliferating cells.

Q2: How should I store the solid form of this compound?

A2: The solid compound should be stored under controlled conditions to ensure its stability. Based on data for aminopterin, long-term storage at -20°C in a tightly sealed container is recommended. It is crucial to protect the compound from light and moisture.

Q3: What is the best way to prepare and store stock solutions?

A3: Stock solutions should be prepared using a high-purity, anhydrous solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for folate antagonists. To prepare a stock solution, dissolve the compound in the solvent of choice, which should be purged with an inert gas to remove oxygen. For maximum stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Aqueous solutions are generally not recommended for storage beyond a single day.

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Due to its cytotoxic nature, strict safety precautions must be followed. Always handle the compound in a well-ventilated area or a chemical fume hood. Standard PPE includes a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles. Do not ingest, inhale, or allow contact with skin or eyes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no activity in cell-based assays. 1. Compound Degradation: The compound may have degraded due to improper storage (light exposure, moisture) or solution instability (prolonged storage of aqueous solutions, multiple freeze-thaw cycles).2. Low Bioavailability: The compound may not be effectively entering the cells.1. Always use freshly prepared dilutions from a properly stored, aliquoted stock solution. Protect all solutions from light.2. Ensure the cell line expresses the appropriate folate transporters (e.g., Reduced Folate Carrier - RFC).
Precipitation observed in cell culture media. 1. Poor Solubility: The final concentration of the compound in the aqueous cell culture medium may exceed its solubility limit.2. Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high, causing the compound to crash out of solution.1. Determine the solubility limit in your specific medium. Perform a serial dilution and visually inspect for precipitation.2. Keep the final concentration of DMSO in the cell culture medium low, typically below 0.5% (v/v), to avoid both precipitation and solvent-induced cytotoxicity.
High variability between experimental replicates. 1. Inaccurate Pipetting: Due to the high potency, small variations in volume can lead to large differences in concentration.2. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment.1. Use calibrated pipettes and perform serial dilutions carefully to achieve accurate final concentrations.2. Ensure a uniform, single-cell suspension before seeding plates to achieve consistent cell density across all wells.
Unexpected toxicity in control (vehicle-treated) cells. 1. Solvent Toxicity: The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations.1. Run a vehicle control with the highest concentration of the solvent used in the experiment to assess its effect on cell viability. Ensure the final solvent concentration is non-toxic to your specific cell line (generally ≤0.5%).

Data Presentation: Storage and Stability

The following tables summarize recommended storage conditions and solution stability for aminopterin, which can be used as a guideline for this compound.

Table 1: Recommended Storage of Solid Compound

Parameter Condition Rationale
Temperature -20°C (Long-term) Minimizes thermal degradation.
Light Protect from light (store in an amber vial or dark) Prevents photolytic degradation.

| Atmosphere | Tightly sealed container, dry environment | Prevents degradation due to moisture and oxidation. |

Table 2: Stability of Stock Solutions

Solvent Storage Temperature Approximate Stability Notes
DMSO -80°C ~1 year Aliquot to avoid freeze-thaw cycles.
DMSO -20°C ~1 month Suitable for short-term storage.

| Aqueous Buffer | 4°C | < 24 hours | Not recommended for storage. Prepare fresh for each experiment. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-handling: Read the entire protocol and the Safety Data Sheet. Work within a chemical fume hood and wear appropriate PPE.

  • Weighing: Carefully weigh out the required amount of this compound solid. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.

  • Solvent Preparation: Dispense the required volume of high-purity, anhydrous DMSO into a sterile, inert-gas-purged vial.

  • Dissolution: Add the weighed solid to the DMSO. Vortex gently until the solid is completely dissolved. A brief, gentle warming in a water bath may be required but should be used with caution to avoid degradation.

  • Storage: Aliquot the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately at -80°C.

Protocol 2: In Vitro DHFR Inhibition Assay (General Workflow)

This protocol outlines a general method for assessing the inhibitory activity of the compound on DHFR.

  • Reagent Preparation: Prepare assay buffer, a source of DHFR enzyme, the substrate (dihydrofolate), and the cofactor (NADPH) as per a commercial kit's instructions.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to create a range of test concentrations.

  • Assay Plate Setup: In a 96-well clear plate, add the assay buffer, the test compound dilutions, and the DHFR enzyme. Include a positive control (e.g., methotrexate) and a no-inhibitor control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (dihydrofolate) and NADPH to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a multi-well spectrophotometer. The oxidation of NADPH to NADP+ results in a decreased absorbance at this wavelength.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Visualizations

Validation & Comparative

A Comparative Efficacy Analysis: 4-Aminopteroylaspartic Acid and Aminopterin as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of aminopterin (B17811) and its close structural analogue, 4-aminopteroylaspartic acid. This document synthesizes available experimental data to offer an objective comparison of their performance as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in cell proliferation and a key target in cancer chemotherapy.

Introduction to the Compounds

Aminopterin (4-aminopteroyl-L-glutamic acid) is a potent folic acid antagonist that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2][3] By binding with high affinity to DHFR, aminopterin blocks the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids, thereby inhibiting DNA, RNA, and protein synthesis.[1][3] This mechanism has made it a historically significant, albeit toxic, chemotherapeutic agent.[2]

This compound is a synthetic analogue of aminopterin where the L-glutamic acid moiety is replaced by L-aspartic acid. While direct experimental data for this specific compound is sparse in publicly available literature, its efficacy can be inferred from structure-activity relationship (SAR) studies of similar aminopterin analogues. These studies explore how modifications to the amino acid side chain impact DHFR inhibition and cellular uptake.[3][4][5][6]

Mechanism of Action: DHFR Inhibition

Both aminopterin and its analogues exert their cytotoxic effects by targeting the folate pathway. The central mechanism is the competitive inhibition of DHFR, which starves rapidly dividing cells of the necessary building blocks for proliferation.

DHFR_Inhibition cluster_pathway Folate Metabolism Pathway cluster_inhibitors Inhibitors DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) DNA_RNA DNA, RNA, and Protein Synthesis THF->DNA_RNA Essential for DHFR_Enzyme->THF Catalyzes Aminopterin Aminopterin Aminopterin->DHFR_Enzyme Inhibits APA 4-Aminopteroyl- aspartic acid APA->DHFR_Enzyme Inhibits

Caption: Mechanism of DHFR inhibition by aminopterin and its analogues.

Comparative Efficacy Data

Quantitative data on the inhibitory activity of aminopterin and its analogues against DHFR and cancer cell lines are crucial for evaluating their potential therapeutic efficacy. The following tables summarize key findings from in vitro studies.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

CompoundTarget EnzymeKi (Inhibition Constant)IC50 (Half-maximal inhibitory concentration)
Aminopterin DHFR (Cell-free assay)3.7 pM[7]-
Aminopterin analogue (APA-Ornithine) DHFR (from L1210 mouse leukemia)-0.072 µM[6]
This compound DHFRData not availableData not available

Note: Data for this compound is not directly available. The ornithine analogue (APA-Orn) is presented as a structural comparator. Aspartic acid differs from glutamic acid by a single methylene (B1212753) group, suggesting its inhibitory potential would be of a similar order of magnitude.

Table 2: In Vitro Cytotoxicity

CompoundCell LineIC50 (72h incubation)
Aminopterin L1210 (mouse leukemia)0.002 µM[6]
Aminopterin analogue (APA-Ornithine) L1210 (mouse leukemia)0.40 - 2.4 µM[6]
This compound VariousData not available

Note: The data suggests that while the ornithine analogue is a potent DHFR inhibitor, its cytotoxicity against whole cells is significantly lower than that of aminopterin. This is likely due to differences in cellular uptake, as the positively charged amino group on ornithine may be detrimental to transport across the cell membrane.[6]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key assays used to determine DHFR inhibition and cell viability.

Protocol 1: In Vitro DHFR Inhibition Assay (Spectrophotometric)

This biochemical assay measures the ability of a compound to inhibit purified DHFR enzyme activity.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). The rate of this decrease is proportional to DHFR activity.

Materials:

  • Purified recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • NADPH solution (10 mM stock)

  • Dihydrofolate (DHF) solution (10 mM stock)

  • Test compounds (Aminopterin, this compound) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, NADPH, and DHF in cold assay buffer on the day of the experiment.

  • Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound (or DMSO for control), and the DHFR enzyme solution.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add NADPH solution to all wells, followed by the DHF substrate solution to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the kinetic decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.[4]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Plot percent inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[8]

DHFR_Assay_Workflow start Start prep Prepare Reagents (DHFR, NADPH, DHF, Inhibitors) start->prep plate Add Buffer, Inhibitor, and DHFR Enzyme to 96-well Plate prep->plate incubate Pre-incubate for 15 min at Room Temperature plate->incubate initiate Initiate Reaction with NADPH and DHF incubate->initiate measure Kinetic Measurement (Absorbance at 340 nm) initiate->measure analyze Calculate Reaction Rates and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a DHFR biochemical inhibition assay.

Protocol 2: Cell Viability (MTT) Assay

This cell-based assay measures the cytotoxic effect of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[9][10]

Materials:

  • Target cancer cell line (e.g., L1210)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[8]

  • Compound Treatment: Treat cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.[9][11]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]

  • Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Subtract background absorbance, calculate the percentage of cell viability relative to the vehicle control, and plot against the logarithm of compound concentration to determine the IC50 value.

Conclusion

The replacement of glutamic acid with other amino acids can have a profound impact on both target binding and cellular uptake. The ornithine analogue, for example, retains high affinity for the DHFR enzyme but exhibits significantly reduced whole-cell cytotoxicity, likely due to impaired transport into the cell.[6] It can be hypothesized that this compound, having a side chain one methylene group shorter than aminopterin, would retain potent DHFR inhibitory activity. However, its cellular uptake and overall efficacy would require experimental validation. These findings underscore the critical importance of the complete molecular structure in determining the pharmacological profile of antifolates and highlight the need for empirical testing of novel analogues.

References

Assessing Cross-Reactivity in Immunoassays for 4-Aminopteroylaspartic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of immunoassay performance with a focus on assessing cross-reactivity for 4-Aminopteroylaspartic acid and structurally similar compounds. Due to the limited availability of specific immunoassays for this compound, this guide draws parallels from well-established immunoassays for the structurally related molecules, methotrexate (B535133) and folic acid. The principles and methodologies outlined here are directly applicable to the validation of any immunoassay for this compound.

Data Presentation: Cross-Reactivity of Structurally Related Compounds

The following tables summarize quantitative data on the cross-reactivity of various compounds in immunoassays for methotrexate and folic acid. This data serves as a critical reference for understanding potential interferences when developing or utilizing an immunoassay for this compound.

Table 1: Cross-Reactivity in a Competitive Methotrexate Immunoassay

Interfering CompoundConcentration Tested (µmol/L)Methotrexate Concentration (µmol/L)% Cross-Reactivity
Methotrexate (Analyte) - - 100%
7-Hydroxymethotrexate500.050<10%
500.500<10%
DAMPA (4-amino-4-deoxy-N10-methylpteroic acid)VariesVaries64.3% - 100%[1]
TriamtereneVariesVariesSignificant
TrimethoprimVariesVariesSignificant
Folic Acid Analogs≥ 1000Varies≤ 0.01%[1]

Data compiled from publicly available information on commercial methotrexate immunoassays. The degree of cross-reactivity can vary significantly between different assay formats and antibody clones.

Table 2: Cross-Reactivity in a Folic Acid Immunoassay

Interfering CompoundConcentration Tested (ng/mL)Folic Acid Concentration (ng/mL)% Cross-Reactivity
Folic Acid (Analyte) - - 100%
5-Methyltetrahydrofolate1.650% InhibitionHigh
Folinic Acid770050% InhibitionModerate[2]
Tetrahydrofolate120050% InhibitionModerate[2]
Methotrexate>100050% InhibitionNegligible[2]

Data is illustrative and based on findings from various folic acid immunoassay studies. Specific cross-reactivity profiles are dependent on the antibody and assay design.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of immunoassay cross-reactivity. Below are standard protocols that can be adapted for this compound.

1. Preparation of Cross-Reactant Solutions:

  • Obtain certified standards of this compound and potential cross-reactants (e.g., methotrexate, folic acid, 7-hydroxymethotrexate, DAMPA, and other structural analogs).

  • Prepare stock solutions of each compound in an appropriate solvent (e.g., DMSO, ethanol, or aqueous buffer).

  • Perform serial dilutions of each stock solution to create a range of concentrations for testing. The concentration range should encompass clinically or biologically relevant levels.

2. Competitive Immunoassay Protocol for Cross-Reactivity Assessment:

  • Coating: Coat microtiter plate wells with a capture antibody specific for this compound and incubate overnight at 4°C.

  • Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add a constant, predetermined concentration of enzyme-labeled this compound and varying concentrations of the potential cross-reactant to the wells. Also, include wells with a standard curve of unlabeled this compound. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

3. Calculation of Percent Cross-Reactivity: Percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

The 50% inhibition concentration (IC50) is determined from the respective dose-response curves.

Mandatory Visualization

The following diagrams illustrate the key processes involved in assessing immunoassay cross-reactivity.

Immunoassay_Workflow cluster_preparation 1. Preparation cluster_assay 2. Competitive Immunoassay cluster_analysis 3. Data Analysis Analyte 4-Aminopteroylaspartic acid Standard Incubation Incubation with Analyte, Labeled Analyte, and Cross-Reactant Analyte->Incubation CrossReactant Potential Cross-Reactant CrossReactant->Incubation LabeledAnalyte Enzyme-Labeled This compound LabeledAnalyte->Incubation Well Antibody-Coated Well Well->Incubation Wash1 Wash Incubation->Wash1 Substrate Add Substrate Wash1->Substrate Signal Measure Signal Substrate->Signal DoseResponse Generate Dose-Response Curves Signal->DoseResponse IC50 Determine IC50 Values DoseResponse->IC50 Calculation Calculate % Cross-Reactivity IC50->Calculation

Caption: Workflow for assessing cross-reactivity in a competitive immunoassay.

Cross_Reactivity_Concept cluster_binding Binding Scenarios Antibody Antibody Binding Site Analyte This compound (Specific Binding) Analyte->Antibody High Affinity CrossReactant Structurally Similar Compound (Cross-Reactivity) CrossReactant->Antibody Lower Affinity Unrelated Unrelated Compound (No Binding) Unrelated->Antibody No Affinity

Caption: Conceptual diagram of antibody binding and cross-reactivity.

References

Validating the Anti-Tumor Activity of New 4-Aminopteroylaspartic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-tumor activity of novel 4-Aminopteroylaspartic acid derivatives against established alternatives, supported by experimental data from recent studies. The information is intended for researchers, scientists, and drug development professionals working in oncology and medicinal chemistry.

Data Presentation: Comparative Anti-Tumor Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of new antifolate compounds and the widely used chemotherapeutic agent, Methotrexate (MTX), across various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 Value (µM)Reference CompoundIC50 Value (µM)
Novel Antifolate 1 Daoy (Medulloblastoma)0.095Methotrexate0.095[1][2]
Novel Antifolate 2 Saos-2 (Osteosarcoma)0.035Methotrexate0.035[1][2]
Compound 97 MCF-7 (Breast Cancer)0.77Etoposide-
Compound 98 MCF-7 (Breast Cancer)0.1Etoposide-
Compound 99 MDA-MB-231 (Breast Cancer)6.49Etoposide-
Methotrexate HTC-116 (Colorectal)0.15 (48h)--
Methotrexate A-549 (Lung Carcinoma)0.10 (48h)--

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these anti-tumor agents are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., novel this compound derivatives) and the reference drug (e.g., Methotrexate). Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Flow Cytometry)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds. It relies on the principle that in early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.[4][5][6][7]

Protocol:

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer.[4]

  • Staining: Annexin V-FITC and Propidium Iodide staining solutions are added to the cell suspension.[4][6]

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[4]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), which are key targets of antifolate drugs.

Protocol:

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-DHFR, anti-TS) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software and normalized to the loading control.

Mandatory Visualization

Experimental Workflow

G cluster_0 In Vitro Evaluation start Cancer Cell Lines treatment Treatment with This compound Derivatives & Methotrexate start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein Western Blot Analysis (DHFR, TS Expression) treatment->protein ic50 Determine IC50 Values viability->ic50 analysis Data Analysis & Comparison ic50->analysis apoptosis->analysis protein->analysis

Caption: Experimental workflow for evaluating the anti-tumor activity of novel compounds.

Dihydrofolate Reductase (DHFR) Signaling Pathway

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine Purine Synthesis THF->Purine Required for Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate Required for DHFR->THF Antifolates This compound Derivatives (e.g., Methotrexate) Antifolates->DHFR Inhibition DNA DNA Synthesis & Repair Purine->DNA Thymidylate->DNA Proliferation Cell Proliferation DNA->Proliferation Apoptosis Apoptosis DNA->Apoptosis Inhibition leads to

Caption: Mechanism of action of antifolates via inhibition of the DHFR signaling pathway.

References

A Head-to-Head Comparison of Antifolates: Unraveling the Role of 4-Aminopteroylaspartic Acid and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 4-Aminopteroylaspartic acid and other prominent antifolates. By examining their mechanisms of action, inhibitory potencies, and cellular effects, we aim to furnish researchers and drug development professionals with the critical information needed to advance anticancer and anti-inflammatory research. This document synthesizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways and experimental workflows.

Introduction to Antifolates

Antifolates are a class of antimetabolite drugs that interfere with the metabolic pathways of folic acid (vitamin B9). By competitively inhibiting key enzymes in the folate cycle, these agents disrupt the synthesis of purines and thymidylate, essential precursors for DNA, RNA, and protein synthesis. This inhibitory action preferentially affects rapidly dividing cells, such as cancer cells, making antifolates a cornerstone of chemotherapy. The primary target for classical antifolates is dihydrofolate reductase (DHFR).

While this compound is a specific analogue of interest, this guide will also draw comparisons with well-characterized antifolates, including Methotrexate and Aminopterin, to provide a broader context of their therapeutic potential and limitations. A critical aspect of antifolate activity, the structure of the amino acid moiety, will be discussed to shed light on the potential impact of substituting the typical glutamic acid with aspartic acid.

Mechanism of Action: The Folate Pathway and DHFR Inhibition

The central mechanism of action for most antifolates revolves around the inhibition of Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in various biosynthetic pathways.

folate_pathway folate Folate (F) dhf Dihydrofolate (DHF) folate->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR one_carbon_pool 5,10-Methylene-THF thf->one_carbon_pool purines Purine Synthesis thf->purines serine Serine glycine Glycine serine->glycine one_carbon_pool->dhf TS one_carbon_pool->thf Purine precursors dump dUMP dtmp dTMP dump->dtmp TS dna DNA Synthesis dtmp->dna purines->dna dhfr DHFR ts Thymidylate Synthase (TS) antifolates Antifolates (e.g., Methotrexate) antifolates->dhfr Inhibition experimental_workflow start Start: Novel Antifolate Candidates dhfr_assay Biochemical Assay: DHFR Inhibition (IC50, Ki) start->dhfr_assay cell_viability Cell-Based Assay: Cytotoxicity (IC50) (e.g., MTT, SRB) dhfr_assay->cell_viability transport_studies Cellular Uptake/ Efflux Studies cell_viability->transport_studies polyglutamylation Polyglutamylation Assay transport_studies->polyglutamylation lead_selection Lead Candidate Selection polyglutamylation->lead_selection lead_selection->start Revise/ Synthesize Analogs in_vivo In Vivo Efficacy (Xenograft Models) lead_selection->in_vivo Promising Candidates end Preclinical Development in_vivo->end

A Comparative Guide to the Differential Effects of Antifolates on Cancerous vs. Non-Cancerous Cells: A Focus on 4-Aminopteroyl-Aspartic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of antifolate compounds, with a specific focus on the principles that would govern the action of a molecule like 4-Aminopteroyl-aspartic acid. Due to a lack of specific published data on 4-Aminopteroyl-aspartic acid, this document leverages data from its close analog, aminopterin (B17811), to illustrate the differential effects on cancerous versus non-cancerous cells. Aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR), serves as a well-documented prototype for this class of chemotherapeutic agents.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Antifolates, including aminopterin and its derivatives, exert their cytotoxic effects by competitively inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][3] By blocking DHFR, antifolates deplete the intracellular pool of THF, leading to the inhibition of DNA replication and cell division, ultimately causing cell death.[1]

Cancer cells, characterized by their rapid proliferation, have a high demand for nucleotides to support DNA synthesis. This makes them particularly vulnerable to the effects of DHFR inhibition. The selectivity of antifolates for cancerous cells over non-cancerous cells is largely based on this difference in proliferative rates.

Quantitative Data on Antifolate Activity

CompoundCell LineCell TypeIC50 (nM)
AminopterinCCRF-CEMAcute Lymphoblastic Leukemia~1-10
AminopterinNALM-6Acute Lymphoblastic Leukemia~1-10
AminopterinCOG-LL-356Acute Lymphoblastic Leukemia~1-10
AminopterinSCC25Squamous Cell CarcinomaVaries
AminopterinMCF-7Breast CarcinomaVaries

Note: The IC50 values for aminopterin can vary depending on the specific cell line and experimental conditions. The values presented are approximations based on available literature. The cytotoxic effects on non-cancerous cell lines, such as normal human fibroblasts or peripheral blood mononuclear cells, are also dose-dependent but generally occur at higher concentrations compared to rapidly dividing cancer cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by antifolates and a general workflow for assessing the cytotoxic and differential effects of compounds like 4-Aminopteroyl-aspartic acid.

Folate_Metabolism_and_Antifolate_Inhibition Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Dietary Intake & Conversion THF Tetrahydrofolate (THF) DHF->THF Reduction Purine_Synthesis Purine Synthesis THF->Purine_Synthesis One-Carbon Transfer Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis One-Carbon Transfer DHFR Dihydrofolate Reductase (DHFR) Antifolates 4-Aminopteroyl-aspartic acid (Aminopterin) Antifolates->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA Thymidylate_Synthesis->DNA_RNA Cell_Division Cell Division DNA_RNA->Cell_Division

Caption: Inhibition of Dihydrofolate Reductase by Antifolates.

Cytotoxicity_Workflow Start Start Cell_Culture Culture Cancerous & Non-Cancerous Cell Lines Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of 4-Aminopteroyl-aspartic acid Cell_Culture->Compound_Treatment Incubation Incubate for 24, 48, 72 hours Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Propidium Iodide staining) Incubation->Cell_Cycle_Assay Data_Analysis Data Analysis: - IC50 Calculation - Apoptosis Percentage - Cell Cycle Distribution Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Assessing Cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the differential effects of 4-Aminopteroyl-aspartic acid.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of 4-Aminopteroyl-aspartic acid that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cancerous and non-cancerous cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of 4-Aminopteroyl-aspartic acid in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 4-Aminopteroyl-aspartic acid.

  • Methodology:

    • Seed cells in 6-well plates and treat with 4-Aminopteroyl-aspartic acid at concentrations around the determined IC50 for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the effect of 4-Aminopteroyl-aspartic acid on cell cycle progression.

  • Methodology:

    • Treat cells with 4-Aminopteroyl-aspartic acid as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

While 4-Aminopteroyl-aspartic acid remains a compound with limited publicly available data, its structural similarity to aminopterin suggests it would function as a potent antifolate. The primary mechanism of action would be the inhibition of dihydrofolate reductase, leading to a disruption of DNA synthesis and selective cytotoxicity towards rapidly proliferating cancer cells. However, as with other antifolates, off-target toxicity to normal, rapidly dividing cells is a significant concern.

Future research should focus on conducting comprehensive in vitro studies to determine the IC50 values of 4-Aminopteroyl-aspartic acid against a panel of cancerous and non-cancerous cell lines. Furthermore, elucidating its specific effects on apoptosis and the cell cycle will be crucial. In vivo studies would then be necessary to evaluate its therapeutic efficacy and toxicity profile in preclinical models. The development of targeted delivery systems for 4-Aminopteroyl-aspartic acid could also be a promising strategy to enhance its selectivity for tumor cells and minimize systemic toxicity.

References

A Renewed Look at an Old Foe: Benchmarking Aminopterin Against Modern Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-Aminopteroylaspartic Acid's Predecessor, Aminopterin (B17811), with Current Standards of Care in Oncology

Executive Summary: While the specific compound "this compound" remains unidentified in prominent scientific literature, its name suggests a derivative of the foundational antifolate, Aminopterin. This guide, therefore, focuses on Aminopterin as a proxy, benchmarking its performance against contemporary chemotherapy standards, primarily its close analog, Methotrexate (B535133). Historically supplanted by Methotrexate due to perceived toxicity and manufacturing issues, recent research suggests that a re-evaluation of Aminopterin may be warranted, citing its greater potency, superior bioavailability, and more consistent cellular uptake. This document provides a comprehensive comparison for researchers, scientists, and drug development professionals, presenting available data, experimental protocols, and key biological pathways.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Aminopterin, like Methotrexate, is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] By competitively binding to DHFR, Aminopterin depletes intracellular tetrahydrofolate, thereby halting DNA synthesis and cell proliferation, particularly in rapidly dividing cancer cells.[2]

DHFR_Pathway Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Purine_Synth Purine Synthesis Tetrahydrofolate->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synth DHFR->Tetrahydrofolate H+ NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA_RNA_Protein DNA, RNA, and Protein Synthesis Purine_Synth->DNA_RNA_Protein Thymidylate_Synth->DNA_RNA_Protein Aminopterin Aminopterin Aminopterin->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

Comparative Efficacy and Toxicity

The primary comparator for Aminopterin in both historical and recent studies is Methotrexate. While modern multi-agent chemotherapy regimens are the standard of care, Methotrexate remains a cornerstone of treatment for diseases like pediatric acute lymphoblastic leukemia (ALL) and choriocarcinoma.

Preclinical In Vitro and In Vivo Data

Several preclinical studies have highlighted the potential advantages of Aminopterin over Methotrexate. In vitro studies using lymphoblasts from ALL patients have shown that Aminopterin has a more consistent and greater accumulation within cancer cells compared to Methotrexate.[5][6]

ParameterAminopterinMethotrexateCell Lines/ModelReference
Cellular Accumulation 1.47 +/- 0.9 pmol/10^6 cells0.7 +/- 0.7 pmol/10^6 cellsALL patient lymphoblasts[6]
Polyglutamylation 2.8-fold greaterLowerEhrlich ascites tumor cells[7]
In Vivo Efficacy EquivalentEquivalent3 out of 4 ALL xenograft models[8]

Note: Higher cellular accumulation and polyglutamylation are associated with increased drug retention and efficacy.

Clinical Data: Pediatric Acute Lymphoblastic Leukemia (ALL)

Recent clinical trials have cautiously reintroduced Aminopterin as a potential replacement for Methotrexate in multi-agent therapies for high-risk pediatric ALL. These studies suggest that Aminopterin can be administered safely without excessive toxicity.[9][10]

Trial PhasePatient PopulationAminopterin ArmMethotrexate ArmKey FindingsReference
Phase IIB High-risk pediatric ALLOral Aminopterin 4 mg/m² (in 2 doses, 12h apart)Oral Methotrexate 100 mg/m² (in 4 divided doses)Tolerable and reversible hematologic, mucosal, and hepatic toxicity. No toxic deaths in remission.[9]
Comparative Study Newly diagnosed pediatric ALLOral Aminopterin 4 mg/m² (in 2 divided doses)Oral Methotrexate 100 mg/m² (in 4 divided doses)No significant difference in clinical toxicity. Lower CSF accumulation of Aminopterin.[10]
Clinical Data: Rheumatoid Arthritis (RA)

Aminopterin has also been investigated for rheumatoid arthritis, an autoimmune disease where Methotrexate is a standard treatment.

Trial PhasePatient PopulationAminopterin ArmMethotrexate ArmKey FindingsReference
Phase I/II Methotrexate-naïve RA1 mg or 3 mg LD-Aminopterin weeklyPlaceboTo determine efficacy and safety.[11][12]
Double-blind, controlled RA patients10-deazaaminopterin (B1664510)MethotrexateBoth drugs showed significant improvement in clinical parameters and were well-tolerated.[13]

Current Chemotherapy Standards

Pediatric Acute Lymphoblastic Leukemia (ALL)

The standard of care for pediatric ALL is multi-agent chemotherapy, with the specific regimen and intensity determined by risk stratification (e.g., standard-risk, high-risk).[14] These regimens are complex and evolve but consistently include Methotrexate as a key component for both systemic and central nervous system-directed therapy.

Choriocarcinoma

For low-risk choriocarcinoma, single-agent chemotherapy with Methotrexate or Actinomycin-D is the standard first-line treatment.[15][16] High-risk disease is treated with multi-agent chemotherapy, such as the EMA-CO regimen (Etoposide, Methotrexate, Actinomycin-D, Cyclophosphamide, Vincristine).[15]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general method for comparing the cytotoxic effects of Aminopterin and a standard chemotherapy agent on a cancer cell line.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture cancer cell line (e.g., ALL or choriocarcinoma cells) Drug_Prep 2. Prepare serial dilutions of Aminopterin and standard chemo agent Seeding 3. Seed cells into 96-well plates Treatment 4. Add drug dilutions to wells Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation Assay 6. Add cytotoxicity reagent (e.g., MTT, LDH) Incubation->Assay Measurement 7. Measure absorbance/fluorescence Assay->Measurement Calculation 8. Calculate IC50 values and compare drug potency Measurement->Calculation

Caption: Generalized In Vitro Cytotoxicity Assay Workflow.

Methodology:

  • Cell Culture: The selected cancer cell line (e.g., a pediatric ALL or choriocarcinoma cell line) is cultured in appropriate media and conditions.

  • Drug Preparation: Aminopterin and the standard chemotherapy agent are dissolved in a suitable solvent and serially diluted to a range of concentrations.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Treatment: The various concentrations of the drugs are added to the wells. Control wells with untreated cells and vehicle controls are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Cytotoxicity Assessment: A cytotoxicity or cell viability assay is performed. Common methods include the MTT assay (measures metabolic activity) or the LDH release assay (measures membrane integrity).[17][18]

  • Data Analysis: The absorbance or fluorescence is measured using a plate reader. The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing Aminopterin with a standard chemotherapy regimen.

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Protocol 1. Protocol Development & IRB Approval Recruitment 2. Patient Screening & Informed Consent Protocol->Recruitment Randomization 3. Randomization Recruitment->Randomization Arm_A Arm A: Standard Chemotherapy Randomization->Arm_A Arm_B Arm B: Aminopterin-based Regimen Randomization->Arm_B Treatment_Admin 4. Treatment Administration Arm_A->Treatment_Admin Arm_B->Treatment_Admin Monitoring 5. Monitoring for Efficacy (e.g., remission status) and Toxicity (Adverse Events) Treatment_Admin->Monitoring Follow_up 6. Long-term Follow-up Monitoring->Follow_up Data_Analysis 7. Data Collection & Analysis Follow_up->Data_Analysis Reporting 8. Reporting of Results Data_Analysis->Reporting

Caption: Generalized Clinical Trial Workflow.

Methodology:

  • Protocol Development and Approval: A detailed protocol is designed and submitted for approval by an Institutional Review Board (IRB).

  • Patient Recruitment: Eligible patients who meet the inclusion criteria are identified and provide informed consent.[12]

  • Randomization: Patients are randomly assigned to different treatment arms, for example, one receiving the standard chemotherapy regimen and the other receiving a regimen where Methotrexate is replaced by Aminopterin.[12]

  • Treatment and Monitoring: Patients receive the assigned treatment according to the protocol. They are closely monitored for treatment efficacy (e.g., tumor response, remission rates) and for any adverse events.

  • Follow-up and Data Analysis: After the treatment period, patients are followed up to assess long-term outcomes such as overall survival and disease-free survival. The collected data is then statistically analyzed to compare the efficacy and safety of the different treatment regimens.

Conclusion

While "this compound" is not a recognized entity in current oncological research, its likely predecessor, Aminopterin, presents a compelling case for re-evaluation. Preclinical data suggest advantages in potency and cellular uptake over its long-standing successor, Methotrexate. Early-phase clinical trials in pediatric ALL indicate a manageable safety profile. For researchers and drug developers, further investigation into Aminopterin and its derivatives could pave the way for more effective antifolate therapies, potentially overcoming some of the limitations of current standards of care. Rigorous, well-designed clinical trials directly comparing Aminopterin-based regimens with modern, multi-agent chemotherapy are the necessary next step to determine its true place in the contemporary oncology landscape.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Aminopteroylaspartic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. 4-Aminopteroylaspartic acid, an analog of the potent antineoplastic agent aminopterin, requires stringent disposal procedures due to its presumed cytotoxic and hazardous nature. This guide provides essential, step-by-step information to ensure the safe management of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The safety data sheets (SDS) for similar compounds, such as aminopterin, consistently recommend a high level of precaution.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the compound.

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield may be required for operations with a higher risk of splashing.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[1] The following steps provide a general framework for its proper disposal.

1. Waste Segregation and Collection:

  • Designated Waste Stream: All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected as hazardous chemical waste.[2][3]

  • Avoid Mixing: Do not mix this waste with other waste streams, such as non-hazardous trash, sharps, or biohazardous waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

2. Containerization:

  • Primary Container: Collect solid waste in a designated, leak-proof container with a secure lid. For liquid waste, use a compatible, shatter-resistant container.[1][2] The container should be clearly labeled as hazardous waste.

  • Secondary Containment: Liquid waste containers should be stored in secondary containment to prevent spills.[2]

3. Labeling:

  • Clear Identification: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound."[2]

4. Storage:

  • Secure Location: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[2]

  • Regular Pickup: Arrange for regular pickup of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

5. Spill Management:

  • Immediate Action: In the event of a spill, evacuate the immediate area and alert others.

  • Cleanup: If you are trained and it is safe to do so, clean up the spill using appropriate spill kit materials. All cleanup materials must also be disposed of as hazardous waste.[1]

  • Reporting: Report the spill to your supervisor and EHS office.

Summary of Disposal Procedures

Procedure Key Actions Important Considerations
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, protective clothing, and eye/face protection. Use respiratory protection if dust or aerosols are generated.[1]Inspect PPE for integrity before use.
Waste Segregation Collect all contaminated materials as hazardous waste.Do not mix with other waste streams.[2]
Containerization Use designated, leak-proof, and clearly labeled containers.[1][2]Use secondary containment for liquids.[2]
Labeling Label containers with "Hazardous Waste," the chemical name, and the accumulation start date.[2][4]Ensure labels are legible and accurate.
Storage and Disposal Store in a secure, designated area and arrange for pickup by a licensed contractor.[2]Follow all local, state, and federal regulations.[1]
Spill Cleanup Evacuate, alert others, and clean up using a spill kit if trained.Dispose of all cleanup materials as hazardous waste.[1]

Experimental Protocols for Chemical Inactivation

  • Oxidative Degradation: Treatment with strong oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) under controlled conditions could potentially break down the molecule. However, the reaction byproducts would need to be characterized to ensure they are non-hazardous.

  • Hydrolysis: Extreme pH conditions (strong acid or base) could potentially hydrolyze the amide linkages in the molecule. Neutralization would be required before disposal.

It is critical to emphasize that any chemical inactivation procedure must be thoroughly validated to confirm the complete degradation of the hazardous compound and the non-hazardous nature of the resulting products before the waste is disposed of through standard channels.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway cluster_spill Spill Response start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused chemical, contaminated labware, PPE) fume_hood->waste_generated fume_hood->spill segregate Segregate as Hazardous Chemical Waste waste_generated->segregate containerize Place in a Labeled, Leak-Proof Container segregate->containerize store Store in a Secure, Designated Area containerize->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end End: Proper Disposal pickup->end spill_response Follow Spill Cleanup Protocol spill->spill_response spill_waste Collect Spill Debris as Hazardous Waste spill_response->spill_waste spill_waste->containerize

Disposal workflow for this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.